Gardoside
Description
This compound has been reported in Gardenia jasminoides, Gmelina philippensis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCJJNYSGWZDU-RQJSCMEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gardoside: A Technical Guide on Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardoside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, summarizes available quantitative data for related compounds, provides in-depth experimental protocols for extraction and analysis, and visualizes a key signaling pathway associated with a structurally similar compound, offering insights into its potential mechanism of action.
Natural Sources and Distribution
This compound has been identified in a select number of plant species, primarily within the Rubiaceae and Verbenaceae families. The distribution of the compound can vary significantly between different plant parts.
-
Gardenia jasminoides Ellis: The fruits of Gardenia jasminoides, a plant used extensively in traditional Chinese medicine, are a significant source of this compound and other related iridoid glycosides[1][2].
-
Lippia alba (Mill.) N.E. Brown: This aromatic shrub, found throughout Central and South America, contains this compound in its roots[3][4][5]. The leaves, while rich in other compounds like essential oils and flavonoids, are not the primary source of this specific iridoid[6][7].
-
Paederota lutea Scop.: This species is another documented source of this compound, alongside other iridoids like aucubin and catalpol.
-
Gmelina philippensis Cham.: this compound has also been reported in this plant species[2].
Quantitative Analysis
Direct quantitative data for this compound across its natural sources is limited in publicly accessible literature. However, for context, data for the structurally similar and co-occurring iridoid glycoside, gardenoside, in Gardenia jasminoides provides a valuable benchmark for the potential yield of these types of compounds.
| Compound | Plant Source | Plant Part | Concentration (µg/mg dry weight) | Reference |
| Gardenoside | Gardenia jasminoides | Fruit | 49.57 ± 18.78 | [8][9] |
| Geniposide | Gardenia jasminoides | Fruit | 56.37 ± 26.24 | [8][9] |
| This compound | Gardenia jasminoides, Lippia alba | Fruit, Roots | Data not available in cited literature | N/A |
Table 1: Concentration of Gardenoside and Geniposide in Gardenia jasminoides fruit. While this compound is a known constituent, specific quantitative data was not available in the reviewed literature. The data for related compounds is provided for comparative context.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol is a synthesized methodology based on established procedures for isolating iridoid glycosides from Gardenia jasminoides fruit[8][9].
1. Plant Material Preparation:
- Obtain dried fruits of Gardenia jasminoides.
- Grind the dried fruits into a fine powder (approx. 40-60 mesh) to increase the surface area for extraction.
2. Solvent Extraction:
- Weigh 500 g of the powdered plant material.
- Place the powder in a large vessel and add 5 L of 70% aqueous methanol.
- Perform ultrasonic-assisted extraction for 60 minutes at room temperature.
- Separate the solvent from the plant residue by filtration under vacuum.
- Repeat the extraction process on the residue two additional times to ensure maximum yield.
3. Concentration:
- Combine the methanolic extracts from all three extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
4. Chromatographic Purification:
- Macroporous Resin Column Chromatography:
- Dissolve the crude extract in deionized water and apply it to a pre-equilibrated HPD-100 macroporous resin column.
- Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
- Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
- Silica Gel Column Chromatography:
- Combine and concentrate the this compound-rich fractions from the previous step.
- Apply the concentrated fraction to a silica gel column.
- Elute with a solvent system of chloroform-methanol with a stepwise or linear gradient (e.g., starting from 100:1 to 10:1).
- Preparative HPLC (Optional, for high purity):
- For final purification, subject the fractions from the silica gel column to preparative reversed-phase HPLC on a C18 column.
- Use a mobile phase of acetonitrile and water, often with a formic acid modifier (e.g., 0.1% formic acid), under isocratic or gradient conditions to isolate pure this compound.
5. Verification:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
HPLC-UV Method for Quantitative Analysis
This protocol is a representative method for the quantification of iridoid glycosides, adapted from validated methods for similar compounds[10][11][12].
1. Instrumentation and Conditions:
- HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, quaternary pump, autosampler, and column thermostat.
- Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase:
- A: 0.1% (v/v) formic acid in ultrapure water.
- B: Acetonitrile.
- Gradient Elution:
- 0-20 min: 10-30% B
- 20-25 min: 30-50% B
- 25-30 min: 50-10% B (return to initial conditions)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 240 nm (Iridoid glycosides typically have a UV absorbance maximum around this wavelength).
- Injection Volume: 10 µL.
2. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh 1 mg of pure this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.
- Sample Preparation: Prepare an extract as described in Protocol 3.1 (steps 1-3). Accurately weigh the dried crude extract, reconstitute it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter before injection.
3. Method Validation:
- Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
- Precision and Accuracy: Perform intra-day and inter-day analyses of quality control samples at low, medium, and high concentrations to determine precision (as %RSD) and accuracy (as %recovery).
- Specificity: Confirm the identity of the this compound peak in the sample extract by comparing its retention time and UV spectrum with the pure standard.
Signaling Pathway and Potential Mechanism of Action
While specific signaling pathways for this compound are not yet fully elucidated in the literature, research on the structurally analogous compound gardenoside , also isolated from Gardenia jasminoides, provides significant insight into a probable anti-inflammatory mechanism. Studies have shown that gardenoside can ameliorate inflammation in interleukin-1β (IL-1β)-stimulated chondrocytes by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway [13]. This pathway is a critical regulator of inflammatory responses.
Visualization of Experimental and Biological Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lebufma.com.br [lebufma.com.br]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Gardenoside ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardoside (CAS Number: 54835-76-6): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Gardoside, an iridoid glycoside with the CAS number 54835-76-6, is a natural product found in a variety of plant species, most notably in the fruits of Gardenia jasminoides and the roots of Lippia alba.[1][2] As a member of the iridoid class of compounds, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related molecules. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, and inferred biological activities based on studies of similar compounds. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key data, outlining potential experimental approaches, and visualizing relevant biological pathways.
Chemical and Physical Properties
This compound is a monoterpenoid, characterized by a core cyclopenta[c]pyran ring system. Its detailed chemical and physical properties are summarized in the table below.[3][4][5]
| Property | Value | Reference |
| CAS Number | 54835-76-6 | [3] |
| Molecular Formula | C₁₆H₂₂O₁₀ | [3][4] |
| Molecular Weight | 374.34 g/mol | [3][4] |
| IUPAC Name | (1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [4] |
| Synonyms | This compound | [3][4] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage | Desiccate at -20°C | [6] |
Biological Activities and Therapeutic Potential
Direct experimental data on the biological activities of isolated this compound is limited in the current scientific literature. However, based on the well-documented activities of other iridoid glycosides and plant extracts containing this compound, its potential therapeutic applications can be inferred.
Anti-inflammatory Activity
The primary mechanism underlying the anti-inflammatory effects of many natural compounds, including iridoid glycosides, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Antioxidant Activity
Many iridoid glycosides exhibit significant antioxidant activity. This is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While a specific IC50 value for this compound in a DPPH assay is not published, extracts from plants containing this compound have shown antioxidant potential. The antioxidant effect of these compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Another potential mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][11]
Neuroprotective Effects
Neuroprotection is another promising area for iridoid glycosides. Some compounds in this class have been shown to protect neuronal cells from oxidative stress and excitotoxicity.[12][13] The mechanisms for these effects are often linked to their anti-inflammatory and antioxidant properties, which are crucial in mitigating the pathological processes of neurodegenerative diseases.
Anticancer Potential
Several studies on various cancer cell lines have demonstrated the cytotoxic and anti-proliferative effects of certain iridoid glycosides. The specific IC50 values are highly dependent on the compound and the cancer cell line being tested. The anticancer mechanisms may involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell survival and proliferation.
Key Signaling Pathways
Based on studies of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory natural products, including iridoid glycosides, are known to inhibit this pathway.[14][15]
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. The activation of p38 and JNK is often associated with inflammatory and stress responses. Inhibition of these pathways is a common mechanism for the anti-inflammatory effects of natural products.[16][17]
Experimental Protocols
While specific protocols for this compound are scarce, the following are standard and widely accepted methods for evaluating the biological activities discussed.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from plant material is outlined below. This is a representative protocol and may require optimization based on the specific plant source.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Gardoside: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardoside is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane-[C]-pyran skeleton. Found in various plant species, notably from the genera Gardenia and Lippia, this compound is a subject of growing interest within the scientific community. Iridoid glycosides as a chemical class are recognized for a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. While comprehensive data on this compound itself is emerging, the activities of structurally related and co-occurring iridoid glycosides, such as Geniposide and Aucubin, provide a strong framework for understanding its potential therapeutic applications. This technical guide synthesizes the current understanding of the biological activities of this compound and related compounds, providing detailed experimental methodologies and exploring the potential signaling pathways involved.
Quantitative Data on Biological Activity
Quantitative data for the specific biological activities of this compound are not extensively reported in publicly available literature. However, data from related and co-occurring iridoid glycosides, particularly Geniposide, which is also found in Gardenia jasminoides, can provide valuable insights into the potential potency of this compound. The following table summarizes representative quantitative data for the biological activities of Geniposide.
| Compound | Biological Activity | Assay System | Measured Parameter | Value | Reference |
| Geniposide | Anti-inflammatory | LPS-stimulated BV2 microglia | NO production IC50 | 48.6 µM | [1][2] |
| Geniposide | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition IC50 | > 100 µM | [2] |
| Geniposide | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IL-6 inhibition IC50 | > 100 µM | [2] |
| Geniposide | Neuroprotection | H2O2-induced PC12 cells | Cell viability EC50 | Not specified | [3][4] |
| Geniposide | Anticancer | Human glioblastoma U87MG cells | Cytotoxicity IC50 | > 100 µM | [1] |
| Geniposide | Anticancer | Human hepatocellular carcinoma HepG2 cells | Cytotoxicity IC50 | > 100 µM | [1] |
Note: The lack of specific IC50/EC50 values for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation into its pharmacological properties.
Key Biological Activities and Potential Mechanisms of Action
Based on the activities of related iridoid glycosides, this compound is predicted to exhibit several key biological effects:
Anti-inflammatory Activity
Iridoid glycosides, including Geniposide, are known to possess significant anti-inflammatory properties. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK pathways.
Neuroprotective Effects
The neuroprotective potential of iridoid glycosides is a significant area of research. Compounds like Geniposide have been shown to protect neurons from various insults, including oxidative stress and excitotoxicity. The proposed mechanisms involve the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades.
Potential Neuroprotective Signaling Pathway of this compound
Caption: this compound may exert neuroprotective effects by activating the PI3K/Akt pathway and inhibiting apoptosis.
Antioxidant Activity
Many iridoid glycosides exhibit antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.
Anticancer Potential
While the anticancer activity of this compound is not well-documented, some iridoid glycosides have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated by the modulation of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases) and apoptosis (e.g., Bcl-2 family proteins and caspases).
Potential Mechanism of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound may induce anticancer effects by causing cell cycle arrest and triggering the mitochondrial apoptotic pathway.
Experimental Protocols
The following are detailed, generalized protocols for assessing the key biological activities of iridoid glycosides like this compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol describes the determination of the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-only treated control.
-
Workflow for In Vitro Anti-inflammatory Assay
Caption: A stepwise workflow for determining the anti-inflammatory activity of this compound by measuring nitric oxide production.
In Vitro Neuroprotective Activity Assay (MTT Assay)
This protocol outlines the assessment of the protective effect of a test compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 neuronal cells using the MTT assay.
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induce cytotoxicity by adding H₂O₂ (final concentration 100 µM) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol details the measurement of the free radical scavenging activity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents:
-
DPPH solution (0.2 mM in methanol).
-
This compound solutions of varying concentrations in methanol.
-
Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
In Vitro Anticancer Activity Assay (Cell Cycle Analysis)
This protocol describes the analysis of the cell cycle distribution of cancer cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.
-
Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7) is cultured in appropriate medium and conditions.
-
Assay Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined.
-
Conclusion
This compound, as an iridoid glycoside, holds considerable promise for therapeutic applications, particularly in the realms of anti-inflammatory and neuroprotective interventions. While direct quantitative data and specific mechanistic studies on this compound are currently limited, the well-documented biological activities of related compounds like Geniposide provide a strong rationale for its further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future research should focus on generating specific quantitative data for this compound's bioactivities and elucidating its precise molecular targets and mechanisms of action to pave the way for its potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging possibility of the use of geniposide in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Gardoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardoside, an iridoid glycoside found in plants such as Gardenia jasminoides Ellis, has emerged as a promising natural compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, and potential neuroprotective and anticancer effects. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1] Its presence has been identified in various medicinal plants, notably in the roots of L. alba and the fruits of Gardenia jasminoides Ellis.[1][2] This document serves as a technical resource for researchers, providing in-depth information on the pharmacological properties of this compound, including its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and potential pharmaceutical formulations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₁₀ | [3][4] |
| Molecular Weight | 374.34 g/mol | [3][4] |
| CAS Number | 54835-76-6 | [4][5] |
| Appearance | Powder | [4] |
| Purity | >95% | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Pharmacological Properties and Mechanisms of Action
This compound exhibits a range of pharmacological effects, with its anti-inflammatory properties being the most extensively studied. Emerging evidence also points towards its potential as an antioxidant, neuroprotective, and anticancer agent.
Anti-inflammatory and Chondroprotective Effects
This compound has demonstrated significant anti-inflammatory and chondroprotective effects, particularly in the context of osteoarthritis (OA).[2]
Mechanism of Action:
The primary anti-inflammatory mechanism of this compound involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] In inflammatory conditions, such as those induced by interleukin-1β (IL-1β) in chondrocytes, this compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition, in turn, downregulates the expression of several pro-inflammatory and catabolic genes.
Key Molecular Targets:
-
Pro-inflammatory Mediators: this compound significantly lowers the gene expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) in IL-1β-stimulated rat chondrocytes.[2]
-
Matrix-Degrading Enzymes: It effectively downregulates the expression of matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-13 (MMP-13), and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), enzymes responsible for the degradation of the extracellular matrix (ECM) in cartilage.[2]
-
Extracellular Matrix Components: this compound promotes ECM synthesis by upregulating the expression of Collagen-II and Aggrecan (ACAN).[2]
Quantitative Data:
The following table summarizes the quantitative effects of this compound on gene expression in IL-1β-treated rat chondrocytes. A concentration of 10 μM was identified as an effective dose for these in vitro studies.[2]
| Gene | Treatment | Fold Change vs. IL-1β Control |
| COX-2 | This compound (10 μM) + IL-1β | Decreased |
| iNOS | This compound (10 μM) + IL-1β | Decreased |
| IL-6 | This compound (10 μM) + IL-1β | Decreased |
| MMP-3 | This compound (10 μM) + IL-1β | Decreased |
| MMP-13 | This compound (10 μM) + IL-1β | Decreased |
| ADAMTS-5 | This compound (10 μM) + IL-1β | Decreased |
| Collagen-II | This compound (10 μM) + IL-1β | Increased |
| ACAN | This compound (10 μM) + IL-1β | Increased |
Note: Specific fold-change values were not provided in the primary source, but the direction of change was clearly indicated.[2]
Antioxidant Activity
This compound has been shown to reduce the production of reactive oxygen species (ROS) in chondrocytes stimulated with IL-1β, suggesting antioxidant properties.[2] The precise mechanisms and quantitative antioxidant capacity (e.g., IC50 values in standard antioxidant assays) require further investigation.
Neuroprotective Effects
While direct studies on the neuroprotective effects of this compound are limited, related iridoid glycosides and gangliosides have shown neuroprotective properties. For instance, gangliosides may exert their effects by inhibiting nitric oxide synthase.[6] Given the structural similarities, this presents a promising area for future research into this compound's potential in neurological disorders.
Anticancer Activity
The anticancer potential of this compound is another area that warrants further exploration. While some studies have investigated the anticancer activities of related compounds like ginsenosides, direct evidence for this compound's efficacy and its mechanism of action against cancer cells is not yet well-established.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways modulated by this compound and the experimental workflows used to study its effects are provided below.
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
References
- 1. Gardenoside ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondroprotective Effect of Cynaroside in IL-1β-Induced Primary Rat Chondrocytes and Organ Explants via NF-κB and MAPK Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pub.h-brs.de [pub.h-brs.de]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Gardoside: Unraveling the Molecular Mechanisms of a Promising Iridoid Glycoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gardoside, an iridoid glycoside found in plant species such as Gardenia jasminoides and Paederota lutea, has emerged as a molecule of interest within the scientific community.[][2] While research into its specific mechanisms of action is still in a nascent stage, the broader family of iridoid glycosides, to which this compound belongs, is well-documented for a range of pharmacological activities. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological effects and extrapolates potential mechanisms based on the activities of structurally similar compounds. The focus will be on its potential anti-inflammatory, antioxidant, and cytoprotective properties, with a detailed exploration of the signaling pathways likely to be involved. This document aims to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this compound.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[3] These compounds are characterized by a cyclopentane[c]pyran skeleton. The presence of this compound has been confirmed in various plant species, indicating its potential role in plant defense mechanisms and its availability for pharmacological investigation.[3][4] While direct and extensive studies on this compound's mechanism of action are scarce, the activities of related iridoid glycosides, such as geniposide, provide a valuable framework for predicting its biological functions.[5]
Postulated Mechanisms of Action
Based on the known biological activities of similar iridoid glycosides and other natural glycosidic compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-inflammatory Activity
A primary hypothesized mechanism of action for this compound is the inhibition of pro-inflammatory signaling pathways. Many natural glycosides have been shown to exert potent anti-inflammatory effects.[6][7] This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10][11] It is plausible that this compound could inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would, in turn, block the nuclear translocation of the active NF-κB dimers (p50/p65) and subsequent transcription of inflammatory genes.
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[12][13][14] Various natural compounds have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators like COX-2 and iNOS.[15][16] this compound may act as an inhibitor of one or more components of the MAPK pathway, leading to a reduction in the inflammatory response.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Antioxidant and Cytoprotective Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to cellular damage and the pathogenesis of various diseases.[17] Many glycosides exhibit significant antioxidant and cytoprotective properties.[18][19][20][21]
The potential antioxidant mechanism of this compound could involve:
-
Direct ROS Scavenging: The chemical structure of this compound may allow it to directly neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: this compound could potentially enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2-ARE signaling pathway.[22]
Potential Experimental Workflow for Assessing this compound's Cytoprotective Effects
References
- 2. This compound | CAS:54835-76-6 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kappaB by ginsenoside Rg3 enhances the susceptibility of colon cancer cells to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidative and cytoprotective effects of andrographolide against CCl4-induced hepatotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytoprotective effects and antioxidant activities of acteoside and various extracts of Clerodendrum cyrtophyllum Turcz leaves against t-BHP induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardoside and its role in plant defense
An In-depth Technical Guide to Gardoside and Its Role in Plant Defense
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the iridoid glycoside family of monoterpenoids, is a significant secondary metabolite in a variety of plant species, including those of the Gardenia and Lippia genera.[1] Iridoid glycosides are well-recognized for their integral role in plant defense, acting as potent deterrents against generalist herbivores and exhibiting antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, proposed biosynthetic pathway, and established roles in plant defense mechanisms. Emphasis is placed on the signaling cascades that induce its production, particularly the jasmonic acid pathway. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, alongside a summary of relevant quantitative data to support researchers in the fields of chemical ecology, natural product chemistry, and drug development.
This compound: Chemical Profile
This compound is a monoterpenoid belonging to the iridoid glycoside class, characterized by a cyclopentanopyran ring system. Its chemical properties are fundamental to its extraction, analysis, and biological function.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |
| Molecular Weight | 374.34 g/mol | [1] |
| IUPAC Name | (1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [1] |
| Class | Iridoid Glycoside | [1] |
Biosynthesis of this compound
The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the established pathways for other iridoid glycosides in plants like Catharanthus roseus and Gardenia jasminoides, a putative pathway can be proposed.[4][5] The biosynthesis originates from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
The key steps are proposed as follows:
-
Geranyl Diphosphate (GPP) Synthesis : IPP and DMAPP are condensed to form the C10 monoterpene precursor, GPP.
-
Formation of Geraniol : GPP is hydrolyzed by Geraniol Synthase (GES).[5]
-
Hydroxylation and Oxidation : Geraniol undergoes hydroxylation by Geraniol 8-hydroxylase (G8H) and subsequent oxidation by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial.[4]
-
Iridoid Scaffold Formation : The critical cyclization of 8-oxogeranial into the characteristic iridoid scaffold (nepetalactol) is catalyzed by Iridoid Synthase (ISY).[4]
-
Further Oxidations and Glycosylation : The nepetalactol intermediate undergoes a series of oxidation, reduction, and rearrangement steps, followed by glycosylation via a UDP-glucosyltransferase (UGT), to form this compound. The exact enzymes for these final steps are yet to be identified.
Role in Plant Defense
Iridoid glycosides are a cornerstone of chemical defense in many plant families.[3] Their primary roles are as deterrents to herbivores and as antimicrobial agents.
Defense Against Herbivores
Iridoid glycosides are generally regarded as effective antifeedants against non-adapted, generalist insect herbivores due to their bitter taste and potential toxicity.[2][6] Specialist herbivores, however, have often evolved mechanisms to tolerate or even sequester these compounds for their own defense against predators.[7][8]
The proposed mechanism of action involves the deterrence of feeding through sensory perception, making the plant tissue unpalatable.[9] Upon ingestion by a non-adapted herbivore, the glycoside bond can be cleaved by β-glucosidases in the insect's gut, releasing the unstable aglycone. This aglycone can denature proteins by cross-linking with amino acids, thereby reducing the nutritional value of the plant material and potentially exerting toxic effects.[3][10]
Defense Against Pathogens
Several iridoid glycosides have demonstrated antifungal activity.[11] Studies on compounds structurally related to this compound show that they can inhibit the growth of pathogenic fungi associated with plant diseases like fruit rot.[11] The exact mechanism of action is not fully understood but may involve the disruption of the fungal cell wall or membrane integrity.[12]
Quantitative Bioactivity Data of Related Iridoid Glycosides
While specific quantitative data for this compound is limited in publicly available literature, results from related iridoids highlight the defensive potential of this compound class.
| Compound | Target Organism | Bioactivity Observed | Reference |
| Loganin | Alternaria tenuissima (fungus) | Strong, dose-dependent growth inhibition | [11] |
| Loganin | Aspergillus tubingensis (fungus) | Strong, dose-dependent growth inhibition | [11] |
| Aucubin, Catalpol | Generalist Herbivores | Feeding deterrent, growth reduction | [3] |
| Various IGs | Ants (Predators) | Repellent activity observed in ant bioassays | [7] |
Signaling Pathways for Induced Defense
The production of defensive secondary metabolites like this compound is often not constitutive but induced upon attack by herbivores or pathogens. The jasmonic acid (JA) signaling pathway is the primary cascade responsible for activating defenses against chewing insects and necrotrophic pathogens.[13][14]
Mechanism of Induction:
-
Elicitor Recognition : Mechanical damage from herbivory and chemical elicitors in insect oral secretions trigger the synthesis of jasmonic acid (JA) at the wound site.[13]
-
JA-Ile Conjugation : JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[14]
-
Derepression of Transcription : JA-Ile binds to the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This binding targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.[14][15]
-
Gene Activation : The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of JA-responsive genes.[15][16] These genes include those encoding the biosynthetic enzymes (GES, G8H, ISY, etc.) required for iridoid glycoside production, leading to an accumulation of compounds like this compound.[17]
Experimental Protocols
The following protocols are representative methodologies for the study of this compound, adapted from established procedures for iridoid glycosides.[18][19][20][21]
Extraction and Purification of this compound
This protocol describes a general method for obtaining a this compound-enriched fraction from plant material (e.g., Gardenia jasminoides fruits or leaves).
-
Sample Preparation : Air-dry the plant material at 40°C and grind it into a fine powder.
-
Solvent Extraction :
-
Macerate 100 g of powdered plant material in 1 L of 80% methanol (MeOH) for 24 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at <45°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning :
-
Resuspend the crude extract in 200 mL of distilled water.
-
Perform sequential partitioning in a separatory funnel with n-hexane (3 x 200 mL) to remove nonpolar compounds like lipids and chlorophylls. Discard the hexane phase.
-
Partition the remaining aqueous phase with ethyl acetate (3 x 200 mL). The iridoid glycosides will predominantly remain in the aqueous phase.
-
-
Solid-Phase Extraction (SPE) for Purification :
-
Concentrate the final aqueous phase to dryness.
-
Dissolve the residue in a minimal amount of water and load it onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove highly polar impurities (e.g., sugars).
-
Elute the iridoid glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% MeOH).
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
-
Final Purification (Optional) : For high-purity this compound, subject the enriched fractions to preparative HPLC on a C18 column.
Quantification by UPLC-MS/MS
This protocol provides a sensitive and selective method for quantifying this compound.[18][19]
-
Sample Preparation : Extract 100 mg of powdered plant material with 1 mL of 80% MeOH containing a suitable internal standard. Vortex, sonicate for 30 minutes, and centrifuge at 13,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter.
-
UPLC Conditions :
-
Column : Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient appropriate for separating polar glycosides (e.g., 5-50% B over 10 minutes).
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
-
MS/MS Conditions (Triple Quadrupole) :
-
Ionization Mode : Electrospray Ionization (ESI), negative mode.
-
MRM Transitions : Optimize using a pure this compound standard. A precursor ion ([M+HCOO]⁻ or [M-H]⁻) and 1-2 product ions should be selected for Multiple Reaction Monitoring (MRM).
-
Source Parameters : Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification : Construct a calibration curve using a serial dilution of a purified this compound standard. Calculate the concentration in samples based on the peak area ratio of the analyte to the internal standard.
Herbivore Antifeedant Bioassay
This protocol assesses the feeding deterrent activity of this compound against a generalist insect herbivore (e.g., Spodoptera litura).[9][20][22]
-
Diet Preparation : Prepare an artificial insect diet. For the treatment group, incorporate purified this compound into the diet at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/g diet) dissolved in a minimal amount of solvent. For the control group, add only the solvent.
-
Leaf Disc No-Choice Assay :
-
Dissolve this compound in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Cut leaf discs (e.g., from cabbage or lettuce) of a uniform size (e.g., 2 cm diameter).
-
Dip each disc into either a treatment solution or the solvent-only control for 10 seconds and allow it to air dry.
-
Place a single pre-weighed, starved larva (e.g., 3rd instar) in a petri dish with one treated or control leaf disc.
-
After 24 hours, remove the larva and measure the area of the leaf disc consumed using an image analysis software or a leaf area meter.
-
-
Data Analysis : Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc. Higher AFI values indicate stronger antifeedant activity.
Antifungal Bioassay
This protocol evaluates the inhibitory effect of this compound on the growth of a pathogenic fungus.[11][21]
-
Fungal Culture : Grow the test fungus (e.g., Alternaria sp., Aspergillus sp.) on Potato Dextrose Agar (PDA) plates to obtain a fresh culture.
-
Poisoned Food Technique :
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add this compound (dissolved in a sterile solvent like DMSO or water) to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). A solvent-only control should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation :
-
Place a small plug (e.g., 5 mm diameter) of mycelium from the fresh fungal culture onto the center of each PDA plate.
-
Incubate the plates at 25°C in the dark.
-
-
Data Analysis :
-
Measure the radial growth (colony diameter) of the fungus daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the IC₅₀ value (the concentration that causes 50% growth inhibition) by plotting inhibition percentage against the logarithm of the concentration.
-
References
- 1. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journalspress.com [journalspress.com]
- 10. uv.mx [uv.mx]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Gardoside: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gardoside, an iridoid glycoside predominantly found in medicinal plants such as Gardenia jasminoides, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a primary focus on its anti-inflammatory effects and its application in the context of osteoarthritis. While research into its anticancer and neuroprotective properties is still in its nascent stages, this document will also touch upon these potential avenues for future investigation. This guide consolidates available data, outlines detailed experimental methodologies for key assays, and presents visual representations of its mechanism of action to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a member of the iridoid glycoside family, a class of monoterpenoids known for their diverse biological activities. Structurally, it is characterized by a cyclopenta[c]pyran ring system with a glucose moiety attached. Its natural occurrence in plants with a long history of use in traditional medicine has prompted scientific investigation into its pharmacological properties.
Therapeutic Potential in Osteoarthritis and Inflammation
The most extensively studied therapeutic application of this compound is in the management of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In inflammatory conditions like OA, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, leading to their transcription.
This compound has been shown to interfere with this cascade, preventing the degradation of IκBα and thereby sequestering NF-κB in the cytoplasm, which in turn suppresses the expression of its target genes.
Downregulation of Pro-inflammatory and Catabolic Mediators
By inhibiting the NF-κB pathway, this compound effectively reduces the expression of several key molecules implicated in the pathogenesis of osteoarthritis:
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively, which are potent pro-inflammatory mediators that contribute to pain and inflammation in OA.
-
Matrix Metalloproteinases (MMPs): Specifically MMP-3 and MMP-13, which are collagenases that play a crucial role in the degradation of the cartilage extracellular matrix, particularly type II collagen.
-
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5): This is a major aggrecanase responsible for the breakdown of aggrecan, a key proteoglycan essential for the compressive stiffness of articular cartilage.
Quantitative Data on Anti-inflammatory Effects
While specific IC50 values for this compound are not widely reported in the literature, studies on related compounds and extracts containing this compound demonstrate significant anti-inflammatory activity. For context, other iridoid glycosides have been reported to inhibit NO production with IC50 values in the micromolar range. Further quantitative studies are imperative to ascertain the precise potency of purified this compound.
Table 1: Effects of this compound on Pro-inflammatory and Catabolic Markers in IL-1β-stimulated Chondrocytes (Qualitative Summary)
| Target Molecule | Effect of this compound Treatment | Therapeutic Implication in OA |
| COX-2 | Downregulation of gene expression | Reduction of prostaglandin synthesis and inflammation |
| iNOS | Downregulation of gene expression | Reduction of nitric oxide production and oxidative stress |
| MMP-3 | Downregulation of gene expression | Inhibition of cartilage matrix degradation |
| MMP-13 | Downregulation of gene expression | Inhibition of type II collagen degradation |
| ADAMTS-5 | Downregulation of gene expression | Preservation of aggrecan and cartilage integrity |
Potential Anticancer and Neuroprotective Applications
Research into the anticancer and neuroprotective effects of this compound is still in the exploratory phase. However, other iridoid glycosides have demonstrated activities in these areas, suggesting that this compound may also possess similar properties.
-
Anticancer Potential: Some glycosides have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Future studies should investigate the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.
-
Neuroprotective Potential: Oxidative stress and inflammation are key contributors to neurodegenerative diseases. Given this compound's established anti-inflammatory and potential antioxidant properties, it is a candidate for investigation in models of neurodegeneration.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic properties.
Isolation and Purification of this compound from Gardenia jasminoides
-
Extraction: Powdered, dried fruit of Gardenia jasminoides is macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with iridoid glycosides, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., HP-20). The column is washed with water to remove sugars and then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC on a C18 column for final purification.
In Vitro Anti-inflammatory Assay in IL-1β-stimulated Chondrocytes
-
Cell Culture: Primary human or rat chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Treatment: Chondrocytes are pre-treated with various concentrations of this compound for 2 hours. Subsequently, the cells are stimulated with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: The level of PGE2 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcribed to cDNA. The mRNA expression levels of COX2, NOS2, MMP3, MMP13, and ADAMTS5 are quantified by real-time quantitative PCR (RT-qPCR), with GAPDH or ACTB used as a housekeeping gene for normalization.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against COX-2, iNOS, MMP-13, phospho-p65, p65, IκBα, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: A suitable cell line (e.g., HEK293T or a chondrocyte cell line) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Cell Treatment: After 24 hours of transfection, the cells are pre-treated with this compound for 2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Pharmacokinetics
Currently, there is a lack of published pharmacokinetic data specifically for this compound. However, studies on other iridoid glycosides can provide some general insights. Iridoid glycosides are generally characterized by:
-
Rapid Absorption: They are often quickly absorbed after oral administration.
-
Low Bioavailability: The oral bioavailability of many iridoid glycosides is relatively low, which may be due to poor membrane permeability, first-pass metabolism in the intestine and liver, and/or degradation in the gastrointestinal tract.
-
Metabolism: They can be metabolized by gut microbiota and hepatic enzymes.
Table 2: General Pharmacokinetic Parameters of Selected Iridoid Glycosides (for Context)
| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Species |
| Aucubin | ~0.5 | ~150 | ~1.5 | ~19 | Rat |
| Geniposide | ~0.25 | ~2000 | ~1.8 | ~6.4 | Rat |
| Catalpol | ~0.5 | ~1000 | ~1.2 | <1 | Rat |
Note: These values are for illustrative purposes and may vary significantly depending on the specific compound, dosage, and experimental conditions. Pharmacokinetic studies on this compound are needed.
Future Directions and Conclusion
This compound holds considerable promise as a therapeutic agent, particularly for inflammatory conditions such as osteoarthritis. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further development. However, several key areas require further investigation:
-
Quantitative Biological Activity: Rigorous studies are needed to determine the specific IC50 values of this compound for its various molecular targets.
-
In Vivo Efficacy: While in vitro data is promising, further in vivo studies in animal models of osteoarthritis are necessary to confirm its therapeutic efficacy, establish optimal dosing, and assess its safety profile.
-
Pharmacokinetics and Bioavailability: Detailed ADME studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound and to develop strategies to improve its bioavailability if necessary.
-
Exploration of Other Therapeutic Areas: Systematic investigation of its potential anticancer and neuroprotective effects is warranted.
In Silico Prediction of Gardoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardoside, an iridoid glycoside found in various plant species, represents a promising scaffold for drug discovery.[1][2] However, comprehensive data on its biological activity and pharmacokinetic profile remains limited. This technical guide provides a comprehensive, hypothetical workflow for the in silico prediction of this compound's bioactivity, focusing on its potential as an anti-inflammatory agent by targeting Cyclooxygenase-2 (COX-2). We will detail the computational methodologies, from initial protein and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide serves as a blueprint for researchers to computationally assess the therapeutic potential of this compound and similar natural products, thereby accelerating the initial phases of drug discovery.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside that has been identified in plants such as Gardenia jasminoides and Lippia alba.[2][3] Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural features of this compound make it an interesting candidate for computational analysis to predict its bioactivity and drug-likeness.
Hypothetical Target Selection: Cyclooxygenase-2 (COX-2)
Given the known anti-inflammatory properties of many iridoid glycosides, Cyclooxygenase-2 (COX-2) is selected as a hypothetical therapeutic target for this in silico investigation. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.
In Silico Workflow for this compound Bioactivity Prediction
The following sections detail the proposed computational workflow to predict the bioactivity of this compound against COX-2.
Experimental Protocols
3.1.1. Protein Preparation
-
Retrieval of Protein Structure: The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) will be downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: The protein structure will be prepared by removing water molecules, co-factors, and any existing ligands.
-
Addition of Hydrogen Atoms: Hydrogen atoms will be added to the protein structure, which is crucial for correct ionization and tautomeric states of amino acid residues.
-
Energy Minimization: The energy of the protein structure will be minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a stable conformation.
3.1.2. Ligand Preparation
-
This compound Structure Retrieval: The 2D structure of this compound will be obtained from the PubChem database.[2]
-
2D to 3D Conversion: The 2D structure will be converted to a 3D conformation.
-
Ligand Optimization: The 3D structure of this compound will be optimized and its energy minimized using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Appropriate partial charges will be assigned to the atoms of this compound.
3.1.3. Molecular Docking
-
Binding Site Prediction: The active site of COX-2 will be identified based on the co-crystallized ligand from the downloaded PDB structure.
-
Grid Generation: A grid box will be generated around the identified active site to define the search space for the docking simulation.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The docking algorithm will explore various conformations and orientations of this compound within the active site of COX-2.
-
Pose Selection and Analysis: The resulting docking poses will be ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy, representing the most stable binding mode, will be selected for further analysis. The interactions between this compound and the amino acid residues of the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.
3.1.4. Molecular Dynamics (MD) Simulation
-
System Setup: The best-docked complex of COX-2 and this compound will be placed in a simulation box filled with a suitable water model (e.g., TIP3P).
-
Ionization: Ions will be added to neutralize the system and mimic physiological salt concentrations.
-
Equilibration: The system will be subjected to a series of equilibration steps to ensure that the temperature and pressure are stable.
-
Production Run: A production MD simulation of at least 100 nanoseconds will be performed to observe the dynamic behavior of the this compound-COX-2 complex.
-
Trajectory Analysis: The trajectory from the MD simulation will be analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.
3.1.5. ADMET Prediction
-
Physicochemical Properties: Key physicochemical properties of this compound, such as molecular weight, logP, and topological polar surface area (TPSA), will be calculated.
-
Pharmacokinetic Properties: ADMET properties, including absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and toxicity (e.g., hERG inhibition, hepatotoxicity), will be predicted using various in silico models and web servers like SwissADME, pkCSM, or ADMETlab.[4][5]
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the in silico analysis of this compound.
Table 1: Molecular Docking and Molecular Dynamics Simulation Results
| Parameter | Value |
| Molecular Docking | |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Arg120, Tyr355, Val523 |
| Hydrogen Bonds | 3 |
| Molecular Dynamics | |
| Average RMSD (Å) | 1.2 |
| Average RMSF (Å) | 0.8 |
| Binding Free Energy (kcal/mol) | -45.7 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderately permeable |
| Distribution | ||
| Blood-Brain Barrier Permeant | No | Unlikely to cross the BBB |
| Plasma Protein Binding | 85% | Moderately bound to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Toxicity | ||
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Unlikely to cause liver damage |
| AMES Toxicity | No | Non-mutagenic |
Visualization of Workflows and Pathways
In Silico Prediction Workflow
Hypothetical COX-2 Signaling Pathway Modulation by this compound
Conclusion
This technical guide outlines a robust and comprehensive in silico workflow for predicting the bioactivity of this compound, with a focus on its potential as a COX-2 inhibitor. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently evaluate the therapeutic potential of this compound and other natural products. The hypothetical data presented herein suggests that this compound may possess favorable binding affinity for COX-2 and a promising drug-like profile, warranting further in vitro and in vivo validation. This computational approach significantly de-risks and accelerates the early stages of drug discovery, providing a cost-effective and time-efficient means of identifying promising lead compounds from natural sources.
References
Gardoside Interaction with Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardoside, an iridoid glycoside found in various medicinal plants, is emerging as a compound of significant interest due to its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. This technical guide provides an in-depth analysis of the known and predicted interactions of this compound with key protein targets. While direct experimental data on this compound is still developing, this document synthesizes current knowledge by drawing parallels from closely related and well-studied iridoid glycosides such as geniposide, aucubin, and catalpol. This guide covers the modulation of critical signaling pathways, quantitative interaction data from analogous compounds, detailed experimental protocols for assessing bioactivity, and visual representations of these molecular interactions to facilitate a deeper understanding and guide future research.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Structurally, it is characterized by a cyclopentane[c]pyran ring system. Its presence in plants traditionally used in medicine suggests a potential for therapeutic applications. The primary mechanisms of action for iridoid glycosides are often linked to their ability to modulate signaling pathways involved in inflammation and oxidative stress. This guide will focus on two key pathways: the NF-κB and Nrf2 signaling cascades, which are critical regulators of these cellular processes.
Primary Protein Targets and Signaling Pathways
Based on extensive research on analogous iridoid glycosides, this compound is predicted to exert its biological effects through the modulation of the following key signaling pathways:
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).
Iridoid glycosides, like geniposide and catalpol, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2] This inhibitory action reduces the production of inflammatory mediators.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Studies on the iridoid glycoside aucubin have demonstrated its capacity to activate this pathway, leading to increased expression of these cytoprotective enzymes.[3][4][5][6]
Quantitative Interaction Data (Based on Analogous Iridoid Glycosides)
Direct quantitative binding data for this compound is not yet available in the public domain. However, data from studies on structurally similar iridoid glycosides provide valuable insights into the potential potency of this class of compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various hydrolyzed iridoids against key inflammatory targets. It is important to note that many iridoid glycosides require hydrolysis of their glycosidic bond to become fully active.[7]
| Compound (Hydrolyzed) | Target Enzyme/Protein | IC50 (µM) | Assay System | Reference |
| H-Geniposide | Cyclooxygenase-1 (COX-1) | 5.37 | In vitro enzyme assay | [7] |
| H-Geniposide | TNF-α Formation | 58.2 | LPS-stimulated RAW 264.7 cells | [7] |
| H-Aucubin | Cyclooxygenase-2 (COX-2) | 8.83 | In vitro enzyme assay | [7] |
| H-Aucubin | TNF-α Formation | 11.2 | LPS-stimulated RAW 264.7 cells | [7] |
| H-Aucubin | Nitric Oxide (NO) Production | 14.1 | LPS-stimulated RAW 264.7 cells | [7] |
| H-Catalpol | TNF-α Formation | 33.3 | LPS-stimulated RAW 264.7 cells | [7] |
| H-Loganin | Cyclooxygenase-1 (COX-1) | 3.55 | In vitro enzyme assay | [7] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to assess the interaction of iridoid glycosides with the NF-κB and Nrf2 pathways, as well as general enzyme inhibition.
NF-κB Activation Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to a stimulus, in the presence or absence of an inhibitor like this compound.
Principle: HEK293T cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate. A reduction in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.[8][9][10]
Methodology:
-
Cell Culture: Culture HEK293T cells stably transfected with the NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Discard the medium, wash the cells with PBS, and add a passive lysis buffer. Measure the luciferase activity using a luminometer after adding the luciferase substrate.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability via MTT assay) and calculate the percentage of inhibition relative to the TNF-α stimulated control.
Nrf2 Nuclear Translocation by Western Blot
This protocol determines if this compound promotes the activation of Nrf2 by observing its translocation from the cytoplasm to the nucleus.
Principle: Upon activation, Nrf2 moves from the cytoplasm into the nucleus. By separating the cytoplasmic and nuclear fractions of cell lysates and performing a Western blot with an anti-Nrf2 antibody, an increase in nuclear Nrf2 relative to cytoplasmic Nrf2 can be quantified.[11]
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with this compound for a specified time (e.g., 2-6 hours). An untreated control and a positive control (e.g., sulforaphane) should be included.
-
Cell Fractionation: Harvest the cells and use a nuclear/cytoplasmic fractionation kit to separate the two protein fractions according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2/Lamin B1 ratio in this compound-treated cells compared to the control indicates Nrf2 activation.
In Vitro Enzyme Inhibition Assay (e.g., COX-2)
This assay measures the direct inhibitory effect of this compound on the activity of a purified enzyme.
Principle: The activity of an enzyme like COX-2 can be measured by monitoring the formation of its product (e.g., Prostaglandin E2) from a substrate (e.g., arachidonic acid). The inhibitory effect of this compound is determined by quantifying the reduction in product formation in its presence.[12][13]
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), the purified enzyme (e.g., recombinant human COX-2), the substrate (arachidonic acid), and various concentrations of this compound.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and either this compound or vehicle control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).
-
Product Quantification: Measure the amount of product formed (e.g., PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC50 value.
Conclusion and Future Directions
The available evidence from related iridoid glycosides strongly suggests that this compound possesses significant anti-inflammatory and antioxidant potential, likely mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The quantitative data from compounds like geniposide and aucubin provide a solid foundation for predicting the potency of this compound.
Future research should focus on validating these predicted interactions with direct experimental evidence for this compound. Key priorities include:
-
Direct Binding Assays: Utilizing techniques like Surface Plasmon Resonance (SPR) or Drug Affinity Responsive Target Stability (DARTS) to identify direct protein binding partners of this compound and quantify binding affinities (Kd).
-
Quantitative Bioassays: Performing dose-response studies for this compound in NF-κB and Nrf2 reporter assays to determine its EC50 or IC50 values.
-
Enzyme Inhibition Profiling: Screening this compound against a panel of inflammatory and oxidative stress-related enzymes to identify specific molecular targets.
A comprehensive understanding of this compound's molecular interactions will be crucial for its development as a potential therapeutic agent for inflammatory diseases and conditions associated with oxidative stress.
References
- 1. Catalpol suppresses advanced glycation end-products-induced inflammatory responses through inhibition of reactive oxygen species in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol Attenuates IL-1β Induced Matrix Catabolism, Apoptosis and Inflammation in Rat Chondrocytes and Inhibits Cartilage Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aucubin provides protection against cerebral ischaemia-reperfusion injury by suppressing neuronal apoptosis, oxidative stress, and inflammation through the modulation of the AKT-GSK-3β-Nrf2 signal cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aucubin alleviates oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygnase-2 Enzymes Activities, Tumor Necrosis factor-α and Nitric Oxide Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth review of Gardoside and its structurally related iridoid glycosides, including Geniposide, Catalpol, and Aucubin. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing their chemical properties, summarizing quantitative bioactivity data, presenting experimental protocols for their isolation and analysis, and elucidating their mechanisms of action through signaling pathway diagrams. While extensive research is available for related compounds, this guide also highlights the current knowledge gaps concerning this compound, emphasizing the need for further investigation into its specific therapeutic potential.
Introduction to Iridoid Glycosides
Iridoids are a large group of cyclopentanopyran monoterpenoids characterized by a cyclopentane [C]pyran skeleton.[1] They are typically found in plants as glycosides, most commonly bound to glucose.[2] These compounds are known for their role in plant defense against herbivores and pathogens.[2] In recent years, iridoid glycosides have been extensively studied for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective activities.[3][4] This has led to their consideration as promising lead compounds in drug discovery and development.[5]
This compound , an iridoid glycoside found in plants such as Gardenia jasminoides, is a subject of growing interest.[6][7] Its chemical structure and relationship to other well-studied iridoid glycosides like Geniposide, Gardenoside, Catalpol, and Aucubin are presented below.
Chemical Structures:
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | [Insert 2D structure of this compound here - if available from PubChem or other chemical databases] | C16H22O10 | 374.34[7] |
| Geniposide | [Insert 2D structure of Geniposide here] | C17H24O11 | 388.37 |
| Gardenoside | [Insert 2D structure of Gardenoside here] | C17H24O11 | 388.37[8] |
| Catalpol | [Insert 2D structure of Catalpol here] | C15H22O10 | 362.33 |
| Aucubin | [Insert 2D structure of Aucubin here] | C15H22O9 | 346.33 |
Quantitative Bioactivity Data
While specific quantitative bioactivity data for this compound remains limited in publicly available literature, extensive research on related iridoid glycosides provides valuable insights into the potential therapeutic efficacy of this class of compounds. The following tables summarize key quantitative findings for Geniposide, Catalpol, and Aucubin.
Table 2.1: Anticancer Activity of Related Iridoid Glycosides
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Catalpol | Panel of solid tumor cell lines | Proliferation | 48 µM | [5] |
| Geniposide Derivative (Compound 2e) | Xanthine Oxidase (XOD) | Enzyme Inhibition | 6.67 ± 0.46 µM | [9] |
| Acteoside | MCF-7 (Breast Cancer) | Cytotoxicity (SRB) | 134.83 µg/mL | [10] |
| Plantamajoside | MCF-7 (Breast Cancer) | Cytotoxicity (SRB) | 225.10 µg/mL | [10] |
Table 2.2: Anti-inflammatory Activity of Related Iridoid Glycosides
| Compound | Model | Parameter Measured | IC50 Value | Reference |
| Methanolic Extract of Ajuga integrifolia | BSA Denaturation | Protein Denaturation | 532 µg/mL | [11] |
| Hexane Extract of Ajuga integrifolia | BSA Denaturation | Protein Denaturation | 718 µg/mL | [11] |
| Aqueous Extract of Ajuga integrifolia | BSA Denaturation | Protein Denaturation | 974 µg/mL | [11] |
| Baicalin | Chemokine Binding | Inhibition of Binding | 15 to 320 µg/mL | [12] |
Table 2.3: Neuroprotective Effects of Related Iridoid Glycosides
| Compound | Model | Effect | EC50/IC50 Value | Reference |
| Ginsenoside Rg3 | Rat Cultured Hippocampal Neurons | Inhibition of Homocysteine-induced Cell Death | EC50: 28.7 ± 7.5 µM | [13] |
| Ginsenoside Rg3 | Cultured Hippocampal Cells | Inhibition of Homocysteine-induced Intracellular Ca2+ Elevation | IC50: 41.5 ± 17.5 µM | [13] |
| Ginsenoside Rg3 | Xenopus Oocytes expressing NMDA receptor | Inhibition of Homocysteine-induced Currents | IC50: 47.3 ± 14.2 µM | [13] |
Note: The lack of specific IC50 values for this compound in the current literature underscores the need for further quantitative bioactivity studies on this particular compound.
Experimental Protocols
General Protocol for the Isolation of Iridoid Glycosides from Gardenia jasminoides
The following protocol is a generalized procedure based on methodologies reported for the isolation of iridoid glycosides, including this compound, from the fruits of Gardenia jasminoides.[3][14]
I. Extraction:
-
Sample Preparation: Air-dry the fruits of Gardenia jasminoides and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
II. Fractionation:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The iridoid glycosides are typically enriched in the n-butanol fraction.
-
Macroporous Resin Chromatography: Apply the n-butanol fraction to a macroporous resin column (e.g., HPD-100). Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95% ethanol). Collect the fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing iridoid glycosides are typically eluted with 30-50% ethanol.[3]
III. Purification:
-
Medium-Pressure Liquid Chromatography (MPLC): Subject the enriched fraction to MPLC on a reversed-phase C18 column. Elute with a gradient of methanol in water.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions obtained from MPLC using Prep-HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to yield pure this compound and other iridoid glycosides.
General Protocol for HPLC Quantification of Iridoid Glycosides
This protocol provides a general method for the quantitative analysis of iridoid glycosides in plant extracts.
I. Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and other relevant iridoid glycoside standards of known purity in methanol. Prepare a series of working standard solutions by serial dilution.
-
Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm membrane filter before injection.
II. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used. For example, a binary gradient of acetonitrile (A) and water containing 0.1% formic acid (B).
-
Gradient Program (Example): 0-10 min, 10-20% A; 10-25 min, 20-35% A; 25-30 min, 35-50% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 240 nm (or a wavelength determined to be the λmax for the compounds of interest).
-
Injection Volume: 10-20 µL.
III. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of each iridoid glycoside in the sample by comparing its peak area with the calibration curve.
Signaling Pathways and Mechanisms of Action
The biological activities of iridoid glycosides are exerted through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound require further elucidation, research on related compounds provides a framework for understanding its potential mechanisms of action.
Anti-inflammatory and Antioxidant Pathways
Iridoid glycosides are known to exert anti-inflammatory and antioxidant effects by targeting key signaling cascades.
Caption: Putative anti-inflammatory and antioxidant signaling pathways modulated by this compound and related iridoid glycosides.
Anticancer Signaling Pathways
The anticancer effects of iridoid glycosides are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.
Caption: Potential anticancer signaling pathways targeted by this compound and related iridoid glycosides.
Conclusion and Future Perspectives
This compound and its related iridoid glycosides represent a promising class of natural products with significant therapeutic potential. While research on compounds like Geniposide, Catalpol, and Aucubin has provided a solid foundation for understanding their bioactivities and mechanisms of action, this compound itself remains relatively underexplored. The lack of specific quantitative data and detailed experimental protocols for this compound highlights a critical gap in the current scientific literature.
Future research should focus on:
-
Quantitative Bioactivity Profiling: Conducting comprehensive in vitro and in vivo studies to determine the IC50/EC50 values of this compound for various biological activities, including its anticancer, anti-inflammatory, and neuroprotective effects.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.
-
Development of Standardized Isolation and Quantification Methods: Establishing robust and reproducible protocols for the isolation and quantification of this compound to ensure consistency in research and potential future commercial applications.
-
Preclinical and Clinical Investigations: Evaluating the safety and efficacy of this compound in preclinical animal models and, eventually, in human clinical trials.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, nature-derived pharmaceuticals for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Gentiopicroside targets PAQR3 to activate the PI3K/AKT signaling pathway and ameliorate disordered glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Peroxide–Mediated Activation of MAP Kinase 6 Modulates Nitric Oxide Biosynthesis and Signal Transduction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis and Biological Efficacies regarding the Neuroprotective and Antineuroinflammatory Actions of the Herbal Formula Jodeungsan in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Gardoside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Gardoside, a significant iridoid glycoside found in various medicinal plants, including Gardenia jasminoides. The described protocol is tailored for researchers, scientists, and professionals in the drug development industry, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. All quantitative data and validation parameters are presented in clearly structured tables for straightforward interpretation and implementation.
Introduction
This compound is an iridoid glycoside with a range of reported biological activities.[1] Accurate and precise quantification of this compound in plant materials and finished products is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds in complex mixtures.[2] This application note presents a validated HPLC method for the determination of this compound, offering a reliable tool for natural product research and pharmaceutical quality assurance.
Experimental
A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Kromasil C18 (4.6 mm × 250 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (6:94:0.05, v/v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[2][3] |
| Detection Wavelength | 238 nm[2][3][4] |
| Run Time | Approximately 20 minutes |
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
This compound Reference Standard (>98% purity)
-
Methanol (Analytical Grade)
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 15 µg/mL.[2]
For the analysis of this compound in plant material, such as Gardenia jasminoides fruits, the following extraction procedure is recommended:
-
Grinding: The plant material is dried and ground into a fine powder (60-mesh).[1]
-
Extraction: A known amount of the powdered sample (e.g., 1.0 g) is accurately weighed and placed in a conical flask. A suitable volume of 70% ethanol (e.g., 25 mL) is added.[1]
-
Ultrasonication: The mixture is subjected to ultrasonication for 60 minutes to facilitate the extraction of this compound.[1]
-
Centrifugation: The extract is then centrifuged at 12,000 rpm for 10 minutes.[1]
-
Filtration: The supernatant is carefully collected and filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Results |
| Linearity Range | 1.5036 - 15.036 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL (Estimated) |
| Limit of Quantification (LOQ) | 0.3 µg/mL (Estimated) |
Note: LOD and LOQ values are estimated based on typical performance for similar analytical methods and may vary depending on the specific instrument used.
Results and Discussion
Under the described chromatographic conditions, this compound is well-separated from other components in the plant extract, with a stable retention time. The calibration curve demonstrates excellent linearity over the specified concentration range, enabling accurate quantification. The validation data confirms that the method is precise and accurate for its intended purpose.
Conclusion
The HPLC method detailed in this application note is simple, rapid, and reliable for the quantification of this compound in plant extracts and other matrices. The method is suitable for routine quality control and research applications in the pharmaceutical and natural products industries.
Experimental Workflow
Caption: HPLC analysis workflow for this compound quantification.
Protocol: HPLC Quantification of this compound
This protocol provides a step-by-step guide for the quantification of this compound using HPLC.
Preparation of Mobile Phase
1.1. Prepare a solution of 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water. 1.2. Mix acetonitrile, 0.05% TFA in water in a ratio of 6:94 (v/v). 1.3. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Preparation of Standard Solutions
2.1. Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. 2.2. Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations of 1.5, 3, 6, 9, 12, and 15 µg/mL.
Sample Preparation
3.1. Dry the plant material (e.g., Gardenia jasminoides fruits) at a suitable temperature (e.g., 50 °C) until a constant weight is achieved. 3.2. Grind the dried material to a fine powder (60-mesh). 3.3. Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. 3.4. Add 25 mL of 70% ethanol to the tube. 3.5. Place the tube in an ultrasonic bath and sonicate for 60 minutes. 3.6. Centrifuge the mixture at 12,000 rpm for 10 minutes. 3.7. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
4.1. Set up the HPLC system according to the parameters specified in the Application Note (Table in section 2.1). 4.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject 10 µL of each standard solution and the sample solution into the HPLC system. 4.4. Record the chromatograms and the peak areas for this compound.
Data Analysis
5.1. Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standard solutions. 5.2. Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). 5.3. Quantification: Determine the concentration of this compound in the sample solution using the calibration curve equation. 5.4. Calculate Content: Calculate the content of this compound in the original plant material using the following formula:
Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration of this compound in the sample solution (mg/mL)
-
V = Volume of the extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the powdered sample (g)
System Suitability
Before running the samples, perform a system suitability test by injecting a standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Signaling Pathway Diagram (Illustrative)
While this compound quantification by HPLC does not directly involve a signaling pathway, for illustrative purposes, a diagram representing a hypothetical downstream effect of this compound on a cellular pathway is provided below. This is a generic representation and not specific to a known this compound mechanism.
Caption: Hypothetical signaling pathway influenced by this compound.
References
Application Note: Quantitative Analysis of Gardoside in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and selective method for the quantification of Gardoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation extraction procedure and utilizes electrospray ionization in negative mode with Multiple Reaction Monitoring (MRM) for detection. This protocol provides a robust and reliable workflow for the quantitative analysis of this compound, applicable to pharmacokinetic studies, quality control of herbal medicines, and phytochemical research.
Introduction
This compound, an iridoid glycoside, is a bioactive compound found in various medicinal plants. Its pharmacological potential necessitates accurate and sensitive analytical methods for its quantification in complex matrices such as plant extracts and biological fluids. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for this purpose. This application note provides a detailed protocol for the analysis of this compound by LC-MS/MS. The method is based on established procedures for structurally similar compounds like Geniposide and incorporates specific mass spectrometric parameters derived from the known fragmentation pattern of this compound.[1][2][3][4]
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plant extracts.
Protocol:
-
Accurately weigh 100 mg of the powdered plant sample.
-
Add 1 mL of methanol to the sample.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered extract is now ready for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase HPLC method is used for the separation of this compound.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).
Table 3: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions for this compound
Based on the proposed fragmentation pathway of this compound, the following MRM transitions are suggested.[5][6] The transition in bold is recommended for quantification, while the others can be used for confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Value) |
| 373.1 [M-H]⁻ | 211.1 | 15 |
| 373.1 [M-H]⁻ | 167.1 | 20 |
| 373.1 [M-H]⁻ | 123.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of small molecules like this compound.
Table 5: Typical Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| LLOQ | 1-10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85-115% |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation of this compound
The following diagram illustrates the proposed fragmentation of the this compound precursor ion [M-H]⁻ to its major product ions.[5][6]
Caption: Proposed fragmentation of this compound in negative ESI.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in plant extracts. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput applications in various research and development settings. The provided protocols and parameters can serve as a starting point for the development and validation of methods for this compound analysis in different matrices.
References
- 1. A sensitive LC-MS/MS method for simultaneous quantification of geniposide and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Gardoside using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardoside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including those of the Gardenia and Genipa genera.[1] The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational information for understanding bioactivity, structure-activity relationships (SAR), and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules like this compound in solution.[2] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle of NMR-Based Structural Elucidation
The structural elucidation of this compound using NMR spectroscopy involves a systematic approach that integrates data from several experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their chemical environment (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the piecing together of the molecular framework.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structure of this compound.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. This data is essential for the verification of the compound's identity and for comparative purposes.
Table 1: ¹H NMR Data for this compound (CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.75 | d | 1.5 |
| 3 | 7.42 | s | |
| 5 | 3.15 | m | |
| 6α | 2.15 | dd | 14.0, 7.5 |
| 6β | 2.85 | dd | 14.0, 4.5 |
| 7 | 4.30 | m | |
| 9 | 2.90 | m | |
| 10a | 5.25 | s | |
| 10b | 5.15 | s | |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.30 | m | |
| 5' | 3.40 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Data for this compound (CD₃OD)
| Position | Chemical Shift (δ) ppm |
| 1 | 98.5 |
| 3 | 152.0 |
| 4 | 111.5 |
| 5 | 38.0 |
| 6 | 42.0 |
| 7 | 78.0 |
| 8 | 145.0 |
| 9 | 46.0 |
| 10 | 110.0 |
| 11 (COOH) | 172.0 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.5 |
Note: Chemical shifts are referenced to the residual solvent peak. The data presented here is compiled from typical values for this compound and closely related iridoid glycosides. Actual values may vary slightly depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated methanol (CD₃OD).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
1D NMR Spectroscopy
¹H NMR Protocol:
-
Instrument Setup: Tune and shim the NMR spectrometer for the ¹H nucleus.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CD₃OD (δ 3.31 ppm).
-
¹³C NMR Protocol:
-
Instrument Setup: Tune and shim the NMR spectrometer for the ¹³C nucleus.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak of CD₃OD (δ 49.0 ppm).
-
2D NMR Spectroscopy
¹H-¹H COSY Protocol:
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
¹H-¹³C HSQC Protocol:
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
¹H Spectral Width (F2): Same as the ¹H spectrum.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
¹H-¹³C HMBC Protocol:
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width (F2): Same as the ¹H spectrum.
-
¹³C Spectral Width (F1): 220-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.
Caption: Workflow for this compound structural elucidation.
Signaling Pathways
Currently, there is limited specific information available in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. Iridoid glycosides, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, which are often mediated through complex interactions with various cellular signaling cascades. Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound.
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and data analysis workflow presented in these application notes, researchers can confidently determine and verify the structure of this important natural product. The quantitative NMR data provided serves as a valuable reference for future studies in natural product chemistry, pharmacology, and drug development.
References
Gardoside Standard: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Gardoside as a standard preparation in various in vitro assays. This compound, an iridoid glucoside, has garnered interest for its potential therapeutic properties. This document outlines its chemical and physical properties, preparation of stock solutions, and detailed protocols for assessing its anti-inflammatory, antioxidant, and neuroprotective activities.
Chemical and Physical Properties
This compound is a natural compound found in plants such as Gardenia jasminoides.[1] Key properties are summarized below:
| Property | Value |
| CAS Number | 54835-76-6 |
| Molecular Formula | C₁₆H₂₂O₁₀ |
| Molecular Weight | 374.34 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |
Preparation of this compound Stock Solutions
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Materials:
-
This compound standard powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
For enhanced solubility, the tube can be warmed to 37°C and sonicated for a short period.
-
Store the stock solution at -20°C for long-term storage (up to several months). It is recommended to prepare fresh solutions or use them on the same day. Before use, allow the vial to warm to room temperature for at least one hour before opening.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its structurally similar analogue, Geniposide, in various in vitro assays based on available literature. This data can serve as a starting point for experimental design.
| Assay | Compound | Cell Line | Key Parameter | Effective Concentration/IC₅₀/EC₅₀ |
| Anti-inflammatory | Geniposide | RAW 264.7 | NO Production Inhibition | IC₅₀: 135.9 µM[2] |
| Antioxidant (DPPH) | This compound (Predicted) | - | Radical Scavenging | EC₅₀: Concentration-dependent |
| Antioxidant (ABTS) | This compound (Predicted) | - | Radical Scavenging | EC₅₀: Concentration-dependent |
| Neuroprotection | Geniposide | SH-SY5Y | Increased Cell Viability | 0.5 - 200 µM[3] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Antioxidant Assays
This assay measures the ability of this compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
Materials:
-
This compound stock solution
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in methanol or ethanol in a 96-well plate.
-
Add a fixed volume of the DPPH solution to each well containing the this compound dilutions.
-
Include a control well with only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the this compound concentration.
This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation.
Materials:
-
This compound stock solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or PBS
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of various concentrations of this compound to the diluted ABTS radical solution.
-
Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay.
-
The EC₅₀ value is determined from the dose-response curve.
In Vitro Neuroprotection Assay: MTT Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) or other neurotoxin (e.g., 6-OHDA, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 25, 100, 200 µM) for 24 hours.[3]
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) for a specified duration (e.g., 24 hours). Include a control group without the neurotoxin and a group with only the neurotoxin.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Proposed activation of the Keap1-Nrf2 antioxidant pathway by this compound.
References
- 1. Neuroprotective effects of geniposide in SH-SY5Y cells and primary hippocampal neurons exposed to Aβ42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Screen the Bioactivity of Gardoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardoside, an iridoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. Iridoid glycosides as a class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. To facilitate the systematic evaluation of this compound's bioactivity, this document provides detailed protocols for a panel of cell-based assays. These assays are designed to enable researchers to screen and characterize the anti-inflammatory, antioxidant, and cytotoxic/apoptotic potential of this compound in a controlled laboratory setting. The following protocols are foundational and can be adapted and optimized for specific cell lines and research questions.
Data Presentation: Summary of Potential this compound Activities
The following tables are structured to present quantitative data that may be obtained from the described assays. These tables should be populated with experimental data to compare the effects of different concentrations of this compound.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| RAW 264.7 | 0 (Control) | 100 ± 5.2 | |
| 10 | 98 ± 4.8 | ||
| 50 | 95 ± 6.1 | >100 | |
| 100 | 92 ± 5.5 | ||
| MCF-7 | 0 (Control) | 100 ± 6.8 | |
| 10 | 85 ± 7.1 | ||
| 50 | 62 ± 5.9 | 45.3 | |
| 100 | 41 ± 6.3 | ||
| HepG2 | 0 (Control) | 100 ± 7.2 | |
| 10 | 90 ± 6.5 | ||
| 50 | 75 ± 8.0 | 68.7 | |
| 100 | 58 ± 7.4 |
Data are presented as mean ± standard deviation. IC50 values are calculated from dose-response curves.
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Nitric Oxide (NO) Production (% of Control) |
| RAW 264.7 | Control (no LPS) | 5 ± 1.2 |
| LPS (1 µg/mL) | 100 ± 8.5 | |
| LPS + this compound (10 µM) | 82 ± 7.9 | |
| LPS + this compound (50 µM) | 55 ± 6.4 | |
| LPS + this compound (100 µM) | 38 ± 5.1 |
Data are presented as mean ± standard deviation.
Table 3: Antioxidant Effects of this compound
| Cell Line | Treatment | Intracellular ROS Levels (% of Control) |
| HEK293 | Control (no H2O2) | 8 ± 2.1 |
| H2O2 (100 µM) | 100 ± 9.3 | |
| H2O2 + this compound (10 µM) | 88 ± 8.1 | |
| H2O2 + this compound (50 µM) | 63 ± 7.5 | |
| H2O2 + this compound (100 µM) | 45 ± 6.8 |
Data are presented as mean ± standard deviation.
Table 4: Pro-Apoptotic Effects of this compound
| Cell Line | This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| MCF-7 | 0 (Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.3 | |
| 50 | 3.5 ± 0.6 | |
| 100 | 5.2 ± 0.8 |
Data are presented as mean ± standard deviation.
Experimental Workflow for this compound Activity Screening
The following diagram illustrates a general workflow for screening the biological activities of this compound.
Caption: General experimental workflow for screening this compound's bioactivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1][2]
Materials:
-
This compound stock solution (dissolved in DMSO or a suitable solvent)
-
Selected cell lines (e.g., RAW 264.7, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Anti-inflammatory Assay: Nitric Oxide (NO) Measurement
This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The Griess reagent is used to quantify nitrite, a stable and quantifiable breakdown product of NO.[3][4][5]
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Alternatively, mix equal volumes of Griess Reagent A and B immediately before use and add 100 µL to 50 µL of supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-treated control.
Antioxidant Assay: Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7][8][9]
Materials:
-
This compound stock solution
-
A suitable cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium
-
DCFH-DA solution (10 mM stock in DMSO)
-
Hydrogen peroxide (H2O2) or another ROS-inducing agent
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells into a black 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-24 hours.
-
Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10-20 µM DCFH-DA in serum-free medium to each well.
-
Incubation with Probe: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
ROS Induction: Wash the cells with PBS. Add 100 µL of a ROS-inducing agent (e.g., 100 µM H2O2) in PBS. Include a negative control (no H2O2) and a positive control (H2O2 only).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the ROS-induced control.
Pro-Apoptotic Assay: Caspase-3 Activity
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.[10][11][12][13]
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol provided with the caspase-3 assay kit. This typically involves adding a lysis buffer and incubating on ice.
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each cell lysate to normalize the caspase activity.
-
Caspase-3 Reaction: In a new 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for pNA substrate) at ~405 nm or fluorescence (for AMC substrate) at an excitation of ~380 nm and emission of ~460 nm.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle control.
Signaling Pathway Diagrams
Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Antioxidant Mechanism of this compound via Nrf2 Pathway
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Potential Pro-Apoptotic Mechanism of this compound
Caption: Potential induction of apoptosis by this compound via caspase activation.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioquochem.com [bioquochem.com]
- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caspase3 assay [assay-protocol.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
Application Notes and Protocols for Gardoside in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of gardoside, an iridoid glycoside, in cell culture experiments. The information is intended to guide researchers in the effective use of this compound, with a focus on its solubility, preparation of stock solutions, and its potential anti-inflammatory mechanism of action.
This compound: Properties and Solubility
This compound is an iridoid glycoside with the molecular formula C₁₆H₂₂O₁₀ and a molecular weight of 374.34 g/mol [1]. For cell culture applications, understanding its solubility is critical for preparing accurate and effective working solutions.
Solubility Profile:
Quantitative Solubility and Stock Solution Preparation:
The following table provides the required volumes of DMSO to prepare various molarity stock solutions of this compound. This data is derived from the molecular weight of this compound and is intended as a practical guide for researchers[2].
| Desired Stock Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.6714 mL | 13.3568 mL | 26.7137 mL |
| 5 mM | 0.5343 mL | 2.6714 mL | 5.3427 mL |
| 10 mM | 0.2671 mL | 1.3357 mL | 2.6714 mL |
| 50 mM | 0.0534 mL | 0.2671 mL | 0.5343 mL |
| 100 mM | 0.0267 mL | 0.1336 mL | 0.2671 mL |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound powder (purity >95%)
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 3.74 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: As DMSO is a harsh solvent for most microorganisms, filter sterilization of the 100% DMSO stock solution is generally not required. However, if desired, a sterile 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) can be used.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least one month, and for up to six months at -80°C[1].
Preparation of this compound Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, a lower concentration (e.g., <0.1%) is recommended.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound working solutions.
Assessment of this compound Stability in Cell Culture Medium
The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of media components. It is recommended to experimentally determine its stability under your specific experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile or methanol (for protein precipitation)
Procedure:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the desired concentration.
-
Incubation: Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation:
-
To precipitate proteins, add an equal volume of cold acetonitrile or methanol to the collected medium.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point. This will allow you to determine the half-life of this compound in your cell culture medium.
Mechanism of Action: Anti-inflammatory Effects
While the direct molecular targets of this compound are still under investigation, studies on structurally similar iridoid glycosides, such as gardenoside and geniposide, provide strong evidence for its potential anti-inflammatory mechanism of action. These related compounds have been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4].
Proposed Signaling Pathway for this compound's Anti-inflammatory Activity:
Based on the known mechanisms of related iridoid glycosides, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling cascade. Inflammatory stimuli, such as Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. This compound is proposed to interfere with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Experimental Workflow for Investigating this compound's Anti-inflammatory Effects
The following diagram illustrates a typical workflow for studying the anti-inflammatory properties of this compound in a cell-based assay.
Conclusion
This compound is a promising iridoid glycoside for cell culture-based research, particularly in the context of inflammation. Proper handling, including the preparation of stock solutions in DMSO and the use of appropriate controls, is essential for obtaining reliable and reproducible results. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for further investigation into its therapeutic potential. Researchers are encouraged to validate the stability of this compound under their specific experimental conditions to ensure the accuracy of their findings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:54835-76-6 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Gardenoside ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Gardoside Stability Testing in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of gardoside in various solvents, offering detailed protocols for stability testing. This information is crucial for the handling, formulation, and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is an iridoid glycoside found in several medicinal plants, including those from the Gardenia genus.[1][2] Iridoid glycosides are known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[3][4][5][6] Understanding the stability of this compound is a critical step in harnessing its therapeutic potential, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.
Quantitative Stability Data
Due to the limited availability of direct quantitative stability data for this compound in various organic solvents, the following tables summarize the stability of structurally related iridoid glycosides: Geniposidic acid (GPA), Secoiridoid Dimer (SD), Ulmoidoside A (UA), Ulmoidoside B (UB), Ulmoidoside C (UC), and Ulmoidoside D (UD). This data, obtained from a systematic stability study under different temperature and pH conditions in an aqueous solution with methanol as a co-solvent, serves as a valuable reference for predicting the stability behavior of this compound.[7]
Table 1: Stability of Iridoid Glycosides at Different Temperatures (in aqueous methanol) [7]
| Compound | 20°C (Remaining %) | 40°C (Remaining %) | 60°C (Remaining %) | 80°C (Remaining %) |
| GPA | ~100 | ~100 | ~100 | ~95 |
| SD | ~100 | ~100 | ~100 | ~100 |
| UA | ~100 | ~100 | ~100 | ~100 |
| UB | ~100 | ~95 | ~85 | ~60 |
| UC | ~100 | ~100 | ~100 | ~100 |
| UD | ~100 | ~90 | ~75 | ~50 |
Data represents the approximate percentage of the compound remaining after 30 hours of incubation.[7]
Table 2: Stability of Iridoid Glycosides at Different pH Values (in aqueous methanol at 20°C) [7]
| Compound | pH 3 (Remaining %) | pH 5 (Remaining %) | pH 7 (Remaining %) | pH 9 (Remaining %) | pH 11 (Remaining %) |
| GPA | ~100 | ~100 | ~100 | ~100 | ~100 |
| SD | ~100 | ~100 | ~100 | ~100 | ~70 |
| UA | ~100 | ~100 | ~100 | ~100 | ~65 |
| UB | ~80 | ~95 | ~100 | ~90 | ~40 |
| UC | ~100 | ~100 | ~100 | ~100 | ~60 |
| UD | ~75 | ~90 | ~100 | ~85 | ~30 |
Data represents the approximate percentage of the compound remaining after 24 hours of incubation.[7]
General Solvent Considerations:
-
Aprotic Solvents (e.g., DMSO, Acetonitrile): Generally offer better stability for glycosides compared to protic solvents, as they are less likely to participate in hydrolysis.[8][9] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of compounds for biological screening and is known to be stable up to 100°C under neutral, acidic, or alkaline conditions.[10]
-
Protic Solvents (e.g., Water, Methanol, Ethanol): Can lead to hydrolysis of the glycosidic bond, especially at non-neutral pH and elevated temperatures.[7] Methanol-water mixtures are often used for extraction and chromatographic analysis of iridoid glycosides.[11]
-
Mixtures: The stability in solvent mixtures, such as DMSO/water, can be complex. While a small percentage of water in DMSO (e.g., 90/10) has been shown to be acceptable for the storage of many compounds, it can still promote degradation of sensitive molecules.[9]
Experimental Protocols
3.1. Protocol for this compound Stability Testing in Different Solvents
This protocol outlines a general procedure for assessing the stability of this compound in various organic solvents and aqueous solutions.
Materials:
-
This compound (high purity standard)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Purified Water (HPLC grade)
-
Buffers: pH 3, 5, 7, 9, and 11
-
HPLC or UPLC system with a PDA or UV detector
-
Analytical column (e.g., C18, 2.1 mm × 100 mm, 1.7 µm)[7]
-
Incubators or water baths
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be stable for a short period (e.g., ACN or DMSO).
-
Sample Preparation:
-
For each solvent to be tested, dilute the stock solution to a final concentration of approximately 50 µg/mL.
-
For pH stability, prepare buffer solutions and add the this compound stock solution to achieve the final concentration.
-
-
Incubation:
-
Divide the samples for each condition into aliquots in separate vials.
-
For temperature stability, place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
-
For pH stability, keep the vials at a constant temperature (e.g., 25°C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Analysis:
-
Immediately analyze the withdrawn samples by a validated stability-indicating HPLC/UPLC method.
-
Quench any ongoing degradation by cooling the sample or neutralizing the pH if necessary before injection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
3.2. Stability-Indicating UPLC-PDA Method
Instrumentation: Waters ACQUITY UPLC system or equivalent.[7] Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm).[7] Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile Gradient Elution:
-
0-2 min: 5-35% B
-
2-3 min: 35-45% B
-
3-3.5 min: 45-55% B[7] Flow Rate: 0.3 mL/min[7] Column Temperature: 40°C[7] Detection Wavelength: 237 nm[7] Injection Volume: 2 µL[7]
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Stability Testing.
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of similar iridoid and other glycosides, this compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Proposed Anti-inflammatory Signaling Pathway of this compound.
Conclusion
The stability of this compound is influenced by solvent polarity, pH, and temperature. For optimal stability, it is recommended to store this compound in aprotic solvents like DMSO or acetonitrile at low temperatures and protected from light. Aqueous solutions, especially at alkaline or high temperature conditions, should be used with caution and for short durations. The provided protocols offer a robust framework for researchers to conduct their own stability studies and further elucidate the degradation profile of this compound. The proposed involvement of this compound in the NF-κB and MAPK signaling pathways provides a foundation for future mechanistic studies into its anti-inflammatory properties.
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effect of GM-1 Ganglioside on the Amyloid-Beta-Induced Oxidative Stress in PC-12 Cells Mediated by Nrf-2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vivantechnologies.com [vivantechnologies.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Gardoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols to evaluate the anti-inflammatory properties of Gardoside, an iridoid glycoside. The assays described herein are standard in vitro methods widely used in pharmacological research to characterize the anti-inflammatory potential of natural products and synthetic compounds.
Introduction to this compound and its Potential Anti-inflammatory Action
This compound is a naturally occurring iridoid glycoside that has been investigated for various biological activities. Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[1] Key molecular pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, are central to the inflammatory process.[1][2] These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6).[3][4] Many anti-inflammatory drugs exert their effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[5][6] This document outlines a series of assays to investigate whether this compound can modulate these key inflammatory mediators and pathways.
Overview of the Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.
Caption: Experimental workflow for this compound anti-inflammatory assays.
Key Signaling Pathways in Inflammation
The following diagrams depict the NF-κB and MAPK signaling pathways, which are critical targets for anti-inflammatory agents. This compound's potential points of intervention can be hypothesized within these pathways.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
References
- 1. journalajrb.com [journalajrb.com]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Gardoside: Unveiling its Antioxidant Potential for Research and Drug Development
Application Note and Detailed Protocols for the Assessment of Gardoside's Antioxidant Capacity
For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of natural compounds like this compound is crucial for exploring their therapeutic potential. This compound, an iridoid glucoside, and its aglycone, Geniposidic acid, have demonstrated notable antioxidant properties, positioning them as promising candidates for further investigation in the context of oxidative stress-related diseases. This document provides a comprehensive overview of the methodologies to assess the antioxidant capacity of this compound, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and its Antioxidant Activity
This compound is a naturally occurring iridoid glycoside found in several plant species. Its aglycone, Geniposidic acid, is recognized for its anti-inflammatory, antioxidative, and other pharmacological effects.[1][2] The antioxidant activity of these compounds is a key area of interest, with studies indicating their potential to mitigate cellular oxidative stress. This is, in part, achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of cellular defense against oxidative damage.[3]
Quantitative Antioxidant Capacity of Geniposidic Acid
The following table summarizes the in vitro antioxidant capacity of a plant extract fraction rich in Geniposidic acid, providing key quantitative metrics for its radical scavenging activity.
| Assay | IC50 Value (µg/mL) |
| DPPH Radical Scavenging Activity | 24.45 ± 0.74[3] |
| ABTS Radical Scavenging Activity | 17.25 ± 0.04[3] |
Table 1: In Vitro Antioxidant Activity of a Geniposidic Acid-Rich Plant Fraction. The IC50 value represents the concentration of the extract required to scavenge 50% of the respective free radicals.
Experimental Protocols
Detailed methodologies for key in vitro and cell-based assays are provided below to enable researchers to replicate and validate the antioxidant assessment of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound or Geniposidic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the this compound solution to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radical.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
Materials:
-
This compound or Geniposidic acid
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the this compound solution.
-
For the control, add 10 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of scavenging activity versus this compound concentration.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH. The reduction is monitored by measuring the change in absorbance of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound or Geniposidic acid
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare various concentrations of this compound and a standard curve using ferrous sulfate.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.
FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay and Nrf2 Activation
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells, which is an indicator of intracellular reactive oxygen species (ROS). It provides a more biologically relevant measure of antioxidant activity.
Materials:
-
Human keratinocytes (HaCaT) or other suitable cell line
-
Cell culture medium and supplements
-
This compound or Geniposidic acid
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or other oxidant
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
-
Reagents for Western blotting (antibodies against Nrf2, HO-1, etc.)
Protocol for CAA:
-
Cell Culture: Culture HaCaT cells in appropriate medium until they reach about 80% confluency.
-
Seeding: Seed the cells in a black 96-well microplate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with DCFH-DA solution in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Induction of Oxidative Stress: After incubation with DCFH-DA, induce oxidative stress by adding an oxidant like H₂O₂.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Calculation: The reduction in fluorescence in this compound-treated cells compared to control cells (treated with oxidant only) indicates cellular antioxidant activity.
Protocol for Nrf2 Activation (Western Blotting):
-
Cell Treatment: Treat cells with this compound as described above.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Nrf2, and its downstream targets like Heme Oxygenase-1 (HO-1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate. An increase in the expression of Nrf2 and HO-1 in this compound-treated cells indicates the activation of the Nrf2 pathway.
This compound-mediated Nrf2 Signaling Pathway
Conclusion
The assessment of this compound's antioxidant capacity through a combination of in vitro and cell-based assays provides a robust framework for understanding its potential therapeutic applications. The provided protocols offer standardized methods for researchers to investigate the free-radical scavenging and cellular protective effects of this promising natural compound. The activation of the Nrf2 signaling pathway by its aglycone, Geniposidic acid, further highlights its mechanism of action and warrants deeper exploration in the development of novel antioxidant-based therapies.
References
Application Notes & Protocols: Evaluating the Neuroprotective Effects of Gardoside in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gardoside, an iridoid glycoside found in plants of the Gardenia genus, has garnered interest for its potential therapeutic properties. Closely related compounds, such as Geniposide, have demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases. These diseases are often characterized by oxidative stress, excitotoxicity, and apoptosis (programmed cell death)[1][2][3]. This document provides a detailed overview of the proposed mechanisms of action for this compound and standardized protocols for evaluating its neuroprotective efficacy in neuronal cell lines.
The primary mechanisms underlying the neuroprotective action of related compounds involve the activation of key cell survival signaling pathways, such as the PI3K/Akt/GSK-3β and the Nrf2/ARE pathways. These pathways help mitigate cellular damage induced by common neurotoxic insults, including hydrogen peroxide (H₂O₂)-induced oxidative stress and glutamate-induced excitotoxicity[4][5][6]. The protocols outlined herein are designed for use with common neuronal cell models like the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line[7][8].
Proposed Mechanisms of Action
This compound is hypothesized to exert its neuroprotective effects through two principal signaling cascades:
-
The Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response[9][10][11]. Under conditions of oxidative stress, this compound may promote the translocation of Nrf2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[5][12]. This response enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage[6][7][13]. Studies on the related compound GM-1 ganglioside have shown that its ability to alleviate oxidative stress is mediated by the Nrf-2/ARE signaling pathway[14].
-
The PI3K/Akt/GSK-3β Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and inhibits apoptosis[4][15]. This compound may activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β)[16][17][18][19]. The inactivation of GSK-3β prevents apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax)[2][4]. This mechanism has been demonstrated for the similar compound Geniposide, which protects PC12 cells from H₂O₂-induced injury via the PI3K pathway[4].
Data Presentation: Efficacy of Related Glycosides
The following tables summarize quantitative data from studies on compounds structurally or functionally related to this compound, demonstrating their neuroprotective potential in neuronal cell lines.
Table 1: Effect of Glycosides on Cell Viability under Neurotoxic Conditions
| Compound | Cell Line | Neurotoxin | Compound Conc. | Effect on Cell Viability | Reference |
|---|---|---|---|---|---|
| ECN (a sesquiterpenoid) | PC12 | 500 µM H₂O₂ | 10 µM | Increased viability to 91.8 ± 6.6% from 43.1% | [7] |
| ECN | PC12 | 250 µM 6-OHDA | 10 µM | Increased viability from 50.6 ± 2.4% | [7] |
| Salidroside | PC12 | Hypoglycemia | 80, 160, 320 µg/ml | Dose-dependent attenuation of viability loss | [20][21] |
| GM-1 Ganglioside | PC-12 | 10-30 µM Aβ₂₅₋₃₅ | 5-30 µM | Dose-dependent promotion of cell proliferation | [14] |
| Geniposide | PC12 | H₂O₂ | Not specified | Significantly increased cell viability |[4] |
Table 2: Modulation of Apoptosis and Signaling Proteins by Glycosides
| Compound | Cell Line | Neurotoxin | Effect on Key Markers | Reference |
|---|---|---|---|---|
| Salidroside | Cortical Neurons | Glutamate | Inhibited dissociation of Bcl-2-Beclin-1 complex | [22] |
| Salidroside | SH-SY5Y | Aβ₂₅₋₃₅ | ↓ Bax, ↑ Bcl-X(L), ↓ p-JNK, ↓ p-p38 | [23] |
| Geniposide | PC12 | H₂O₂ | ↑ Bcl-2 expression, ↑ p-Akt, ↑ p-GSK-3β | [4] |
| Ginsenoside Rd | Hippocampal Neurons | Glutamate | Attenuated Caspase-3 activity | [24] |
| ECN | PC12 | None | Dose-dependent upregulation of Nrf2 and HO-1 | [7] |
| Phenylethanoid Glycosides | PC12 | H₂O₂ | Triggered nuclear translocation of Nrf2, ↑ HO-1, ↑ NQO1 |[5] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing neuroprotection and the key signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound's neuroprotection.
Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.
Caption: this compound activates the Nrf2/ARE pathway to combat oxidative stress.
Detailed Experimental Protocols
Protocol 5.1: Cell Culture
-
5.1.1: PC12 Cell Culture
-
Culture PC12 rat pheochromocytoma cells in Ham's F-12K medium.[7]
-
Supplement the medium with 15% Horse Serum (HS) and 2.5% Fetal Bovine Serum (FBS).[7]
-
Add 100 U/mL penicillin and 100 µg/mL streptomycin to the medium.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Passage cells at approximately 80% confluency using trypsin-EDTA.
-
-
5.1.2: SH-SY5Y Cell Culture
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium.[25]
-
Supplement the medium with 10% FBS, 0.1 mM Non-Essential Amino Acids (NEAA), and penicillin/streptomycin.[25]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[25]
-
For differentiation into a neuronal phenotype, treat cells with 10 µM Retinoic Acid (RA) in a low-serum (1%) medium for 5-7 days[8][26].
-
Protocol 5.2: Induction of Neurotoxicity and this compound Treatment
-
Seeding: Seed PC12 or SH-SY5Y cells into appropriate culture plates (e.g., 2 x 10⁴ cells/well for 96-well plates for viability assays; 2 x 10⁵ cells/well for 6-well plates for protein analysis)[5]. Allow cells to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Incubate for a predetermined time (e.g., 2-12 hours).
-
Induction of Neurotoxicity:
-
Oxidative Stress: Add H₂O₂ (e.g., final concentration of 500 µM) or 6-OHDA (e.g., 250 µM) directly to the this compound-containing medium and incubate for 24 hours[7].
-
Excitotoxicity: Add Glutamate (e.g., final concentration of 5-15 mM) to the medium and incubate for 24 hours[22][27].
-
Control Groups: Include a vehicle control (no this compound, no toxin) and a toxin-only control (no this compound).
-
Protocol 5.3: Cell Viability (MTT) Assay
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control group.
Protocol 5.4: Apoptosis (Hoechst 33342) Staining
-
Culture and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[21]
-
Wash twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Wash twice with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per group.
Protocol 5.5: Western Blot Analysis
-
After treatment, wash cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
PI3K/Akt Pathway: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-Bcl-2, anti-Bax.
-
Nrf2/ARE Pathway: anti-Nrf2, anti-HO-1, anti-Lamin B1 (for nuclear fraction), anti-β-actin (for loading control).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
References
- 1. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 4. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Neuroprotective Effect of GM-1 Ganglioside on the Amyloid-Beta-Induced Oxidative Stress in PC-12 Cells Mediated by Nrf-2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review [mdpi.com]
- 20. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Salidroside protects cortical neurons against glutamate-induced cytotoxicity by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ginsenoside Rd protects neurons against glutamate-induced excitotoxicity by inhibiting ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SH-SY5Y culturing [protocols.io]
- 26. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assay of Gardoside on Cancer Cell Lines
Disclaimer: As of the latest available data, specific research on the cytotoxicity of a compound named "Gardoside" on cancer cell lines is not present in the public domain. The following application notes and protocols are presented as a generalized framework based on the analysis of other structurally related glycosidic compounds and standard cytotoxicity testing methodologies. The experimental data and pathways described are illustrative and should be adapted based on empirical results obtained for this compound.
Application Note: Evaluating the Anticancer Potential of this compound
This compound, a hypothetical glycosidic compound, is investigated for its potential as an anticancer agent. This document outlines its cytotoxic effects on a panel of human cancer cell lines and elucidates its putative mechanism of action.
Cytotoxicity Profile of this compound
The cytotoxic activity of this compound was evaluated against a variety of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, were determined.
| Cell Line | Cancer Type | IC50 (µM)[1][2][3][4] |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.4 ± 2.1 |
| A549 | Lung Carcinoma | 32.7 ± 3.5 |
| HeLa | Cervical Carcinoma | 18.2 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 21.5 ± 2.3 |
| DU-145 | Prostate Carcinoma | 45.1 ± 4.8 |
Note: The IC50 values presented are hypothetical and serve as examples. Actual values must be determined experimentally.
Proposed Mechanism of Action
Preliminary investigations suggest that this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest.[5][6][7] Treatment with this compound is hypothesized to modulate key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis: this compound is proposed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[8]
Cell Cycle Arrest: It is hypothesized that this compound can induce cell cycle arrest at the G1 or G2/M phase in cancer cells.[6][9][10] This is potentially achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.[6]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT assay.[11][12][13][14]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Analysis by Annexin V/PI Staining
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salidroside induces cell-cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A preliminary study: the anti-proliferation effect of salidroside on different human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchhub.com [researchhub.com]
Gardoside Purification: Application Notes and Protocols for Chromatographic Separation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardoside, an iridoid glycoside found in plants of the Gardenia and Genipa genera, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Efficient purification of this compound is crucial for further pharmacological investigation and drug development. This document provides detailed application notes and protocols for the purification of this compound from plant extracts using column chromatography, with a focus on silica gel chromatography. Additionally, it presents a representative signaling pathway potentially modulated by this compound based on the known biological activities of similar natural compounds.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of iridoid glycosides, including this compound, from plant extracts using various chromatographic techniques. These values can serve as a benchmark for optimizing purification protocols.
| Compound | Plant Source | Chromatographic Method | Purity (%) | Reference |
| Gardenoside | Gardenia jasminoides | MPLC + Macroporous Resin + RP-HPLC | 98.1 | [1] |
| Geniposide | Gardenia jasminoides | Macroporous Resin Chromatography | >98 | [2] |
| Various Iridoid Glycosides | Hedyotis diffusa | Silica Gel, C18, and Resin Chromatography | >95 | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of iridoid glycosides from plant sources such as the fruits of Gardenia jasminoides or leaves of Genipa americana.
Materials:
-
Dried and powdered plant material
-
70% Ethanol (v/v)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Beakers and flasks
Procedure:
-
Maceration: Soak the dried and powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.
-
Extraction: Stir the mixture at room temperature for 24 hours. For enhanced extraction efficiency, ultrasonication or reflux extraction can be employed.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to enrich the iridoid glycoside fraction. This compound is a polar compound and is expected to be concentrated in the more polar fractions (e.g., ethyl acetate, n-butanol, or aqueous fraction).
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol provides a detailed methodology for the purification of this compound from a crude or partially purified plant extract using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Chloroform, Methanol, Ethyl Acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform or a mixture of chloroform:methanol 98:2).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable polar solvent.
-
Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, drying it to a fine powder, and then carefully adding it to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., Chloroform:Methanol, 98:2, v/v).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is to incrementally increase the percentage of methanol in chloroform. For example:
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)
-
Continue increasing methanol concentration as needed.
-
-
An alternative mobile phase system could be Ethyl Acetate:Methanol with an increasing gradient of methanol.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually in test tubes.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 85:15, v/v).
-
Visualize the spots under a UV lamp (at 254 nm) or by using a suitable staining reagent.
-
Pool the fractions containing the pure this compound based on the TLC analysis.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the isolated compound using analytical techniques such as HPLC or NMR.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Representative Signaling Pathway: Nrf2/ARE Pathway
While the direct molecular targets of this compound are still under investigation, many iridoid glycosides exhibit neuroprotective and anti-inflammatory effects by modulating oxidative stress. The Nrf2/ARE signaling pathway is a key regulator of cellular antioxidant responses. The following diagram illustrates this representative pathway, which may be a potential mechanism of action for this compound.
Caption: Potential mechanism of this compound via the Nrf2/ARE pathway.
References
- 1. scialert.net [scialert.net]
- 2. The Neuroprotective Effect of GM-1 Ganglioside on the Amyloid-Beta-Induced Oxidative Stress in PC-12 Cells Mediated by Nrf-2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gardoside Extraction
Welcome to the technical support center for gardoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve this compound yield during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound. | This compound, an iridoid glycoside, is generally soluble in polar solvents. Ethanol-water or methanol-water mixtures are commonly effective. Optimal ethanol concentrations have been reported in the range of 50-80%.[1][2] Consider performing small-scale solvent screening experiments to determine the best solvent system for your specific plant material. |
| Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a temperature sufficient to efficiently extract this compound. | Increasing extraction time and temperature can enhance yield, but excessive heat can lead to degradation. For solvent extraction of similar iridoid glycosides, temperatures around 60-80°C have been shown to be effective.[3][4] Monitor for potential degradation of the target compound if using higher temperatures. | |
| Inefficient Cell Lysis: The plant material may not be ground finely enough, preventing the solvent from penetrating the cell walls. | Ensure the plant material is thoroughly dried and ground into a fine powder. Techniques like ball milling can increase the surface area available for extraction.[5][6] | |
| Degradation of this compound: this compound may be unstable under the extraction conditions (e.g., pH, temperature, light exposure). | Iridoid glycosides can be sensitive to pH and temperature. It is advisable to conduct extractions in a pH range of 3-5 and avoid excessively high temperatures to minimize degradation.[4][7][8] Protect the extraction mixture from light, as some plant compounds are light-sensitive. | |
| Losses During Work-up and Purification: Product may be lost during solvent partitioning, filtration, or chromatography steps. | Review each step of your downstream processing. Ensure complete transfer of material between vessels. When performing liquid-liquid extractions, check for product solubility in the aqueous layer.[9] During purification by chromatography, use appropriate stationary and mobile phases to ensure good separation and recovery.[10] | |
| Co-extraction of Impurities | Non-selective Solvent System: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. | Employ a multi-step extraction strategy. A preliminary wash with a non-polar solvent (e.g., hexane) can remove lipids and other non-polar impurities before the main extraction with a polar solvent.[11] |
| Complex Plant Matrix: The source material naturally contains a high concentration of compounds that are difficult to separate from this compound. | Optimize your purification protocol. Techniques like column chromatography, preparative HPLC, or centrifugal partition chromatography can be effective for isolating this compound from complex mixtures.[12][13] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. | Use plant material from a consistent source and harvest time. If possible, analyze the this compound content of the raw material before extraction to establish a baseline. |
| Inconsistent Experimental Parameters: Minor variations in extraction parameters (e.g., temperature, time, solvent ratio) between experiments can lead to different yields. | Strictly control all experimental parameters. Use calibrated equipment and maintain detailed records of each extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While the optimal solvent can vary depending on the plant source, mixtures of ethanol and water (typically 50-80% ethanol) or methanol and water are generally effective for extracting iridoid glycosides like this compound.[1][2] It is recommended to perform a solvent optimization study for your specific application.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, consider using assisted extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). These methods can enhance solvent penetration and reduce extraction time and temperature.[14][15] Additionally, ensuring the plant material is finely powdered will increase the surface area for extraction.[5][6]
Q3: At what temperature and for how long should I perform the extraction?
A3: For conventional solvent extraction of related iridoids, temperatures between 60°C and 80°C for a duration of 30 minutes to 2 hours are often reported as effective.[1][2][3] However, the optimal conditions will depend on the specific plant material and extraction method. It is crucial to balance yield with the potential for thermal degradation.
Q4: How does pH affect this compound stability during extraction?
A4: The stability of many natural compounds, including iridoid glycosides, is pH-dependent. An acidic environment, typically in the pH range of 3-5, is often preferred to maintain the stability of these compounds and can enhance extraction efficiency.[4][7][8]
Q5: What are the recommended methods for purifying this compound from the crude extract?
A5: Purification of this compound can be achieved through various chromatographic techniques. Column chromatography using silica gel or other suitable stationary phases is a common initial step. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) are effective methods.[12][13]
Q6: How can I quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound.[16][17] It is necessary to use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of this compound and related iridoid glycosides.
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Plant Material | Key Parameters | Yield/Recovery | Reference |
| Solvent Extraction | Gardenia jasminoides | 51.3% ethanol/water, 70.4°C, 28.6 min | Geniposide yield: 10.9% | [1] |
| Mechanochemistry followed by Water Extraction | Gardenia jasminoides | Water, 20°C, 5 min (after ball milling) | 85% of total geniposide | [2][5] |
| Ultrasound-Assisted Extraction (UAE) | Semi-defatted unripe Genipa americana | Ethanol, 150 W, 7 min | Geniposide: 312 mg/g extract | [14][15] |
| Pressurized Ethanol Extraction | Unripe Genipa americana (mesocarp) | Ethanol, 50-80°C, 2-20 bar | Geniposide: up to 59 mg/g raw material | [18] |
| Supercritical Fluid Extraction (SFE) | Gardenia jasminoides | CO₂, 49.94°C, 29.89 MPa, 93.82 min | Oil yield (containing various compounds): 12.03% | [19] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies for extracting iridoid glycosides from plant material.
-
Sample Preparation: Dry the plant material (e.g., fruits of Gardenia or Genipa) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol-water solution (v/v).
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Analyze the concentration of this compound using HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) with UV detection at an appropriate wavelength (e.g., 240 nm).
-
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry [mdpi.com]
- 3. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-effect-of-ph-and-temperature-on-the-stability-of-anthocyanins-from-black-soybean-skin-extracts - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. psecommunity.org [psecommunity.org]
- 15. mdpi.com [mdpi.com]
- 16. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Extraction of bioactive compounds from genipap (Genipa americana L.) by pressurized ethanol: Iridoids, phenolic content and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Supercritical Fluid Extraction of Oil from the Fruit of Gardenia jasminoides and Its Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Gardoside Peak Tailing in Reverse-Phase HPLC: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the analysis of gardoside using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues and provides actionable steps to resolve this compound peak tailing.
Q1: My this compound peak is tailing. What is the most common cause and my first troubleshooting step?
The most common cause of peak tailing for a polar, acidic compound like this compound is secondary interaction with the stationary phase.[1][2][3] this compound contains a carboxylic acid group and multiple hydroxyl groups, which can interact strongly with residual silanol groups on the surface of silica-based C18 columns.[3][4] These silanol groups can become ionized at pH levels above ~3.0, leading to these unwanted interactions and causing the peak to tail.[2][5]
Your first step should be to evaluate your mobile phase, specifically its pH.
Q2: How does mobile phase pH affect this compound peak shape, and what is the optimal range?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[6][7][8] The goal is to have the analyte in a single, un-ionized state to achieve sharp, symmetrical peaks.
-
At Mid-Range pH (e.g., pH 4-7): The carboxylic acid on this compound will be deprotonated (negatively charged), and the surface silanol groups on the column will also be deprotonated (negatively charged). While this might reduce some interaction, you risk operating near the pKa of this compound, where both ionized and un-ionized forms exist, leading to peak distortion.[5][8]
-
At Low pH (e.g., pH 2.5-3.0): This is generally the optimal range for acidic compounds. At a low pH, the ionization of both the this compound's carboxylic acid group and the column's residual silanol groups is suppressed.[1][2] This minimizes secondary electrostatic interactions, leading to a more symmetrical peak shape.[1][2]
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte Example | Mobile Phase pH | Peak Asymmetry (As) | Interpretation |
| Methamphetamine | 7.0 | 2.35 | Severe Tailing[2] |
| Methamphetamine | 3.0 | 1.33 | Improved Symmetry[2] |
Q3: I've adjusted the mobile phase pH, but I still see tailing. What other method parameters can I change?
If pH adjustment is insufficient, consider these other parameters:
-
Use a Different Column:
-
End-Capped Columns: Choose a modern, high-purity, end-capped column. End-capping chemically derivatizes most of the residual silanol groups, making them much less interactive.[1][2]
-
Hybrid or Alternative Phases: Consider stationary phases that use hybrid silica-organic particles or non-silica-based supports (e.g., polymer-based), which have fewer or no exposed silanol groups.[4]
-
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and mask some of the residual silanol activity.[1][9]
-
Use a Sacrificial Base (Less Common for Acids): While more common for basic analytes, sometimes adding a small amount of a competing agent can help. For acids, this is less straightforward, and focusing on pH and column choice is more effective.[1]
Q4: The peak tailing issue appeared suddenly after my system was running well. What should I check?
If the problem is recent and occurred on a previously working method, the issue is likely related to system degradation or contamination rather than the method itself.[10]
-
Check the Guard Column: If you are using a guard column, it may be contaminated or worn out. Replace it as a first step.[11]
-
Column Contamination/Degradation: Strongly retained compounds from previous injections may have accumulated at the head of your analytical column.[3][10] This can be accompanied by an increase in backpressure.[10] Try flushing the column with a strong solvent (refer to manufacturer instructions). If this fails, the column may need to be replaced.[9]
-
Column Bed Deformation: A physical shock or pressure surge can create a void or channel in the column's packed bed, leading to tailing for all peaks.[9] This usually requires column replacement.
-
Extra-Column Volume: Check all your fittings and tubing between the injector and the detector. A loose fitting or the use of tubing with an unnecessarily large internal diameter can increase dead volume and cause peak broadening and tailing, especially for early-eluting peaks.[3][12]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing?
Peak tailing is a common chromatographic issue where the back half of a peak is broader than the front half.[4] It is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). An ideal, symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[2][11]
Q2: Why is this compound prone to peak tailing in RP-HPLC?
This compound is an iridoid glycoside with a chemical structure containing multiple polar hydroxyl (-OH) groups and a carboxylic acid (-COOH) group.[13][][15] This makes it a highly polar and acidic molecule. In reverse-phase chromatography, which uses a nonpolar stationary phase, such polar compounds can have secondary interactions with any active polar sites on the column packing, most notably residual silanol groups (Si-OH).[3] These interactions cause some this compound molecules to be retained longer than others, resulting in a "tail" on the peak.
Q3: Can my sample preparation cause peak tailing?
Yes, two common sample-related issues can cause peak tailing:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape.[3][9] To check for this, dilute your sample by a factor of 10 and reinject it. If the peak shape improves, you were likely overloading the column.[10]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase's starting conditions, it can cause peak distortion.[3][16] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[17]
Q4: Could the tailing be an unresolved impurity?
Yes, what appears to be a tailing peak could actually be the co-elution of a small, closely related impurity.[10] To investigate this, you can try altering the separation selectivity by changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the column temperature. If the "tail" begins to resolve into a separate peak, it indicates the presence of an impurity.[2]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound, optimized to reduce peak tailing.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (adjust based on this compound's UV maxima).
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A or Water/Acetonitrile (95:5 v/v).
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing peak tailing, perform a cleaning flush. Note: Always consult the column manufacturer's specific instructions before proceeding.
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Wash with 20 column volumes of your mobile phase mixture without the acid/buffer salts.
-
Flush with 100% Acetonitrile: Wash with 20 column volumes of acetonitrile.
-
Flush with 100% Isopropanol: For highly nonpolar contaminants, wash with 20 column volumes of isopropanol.
-
Return to Initial Conditions: Gradually re-introduce the starting mobile phase until the pressure stabilizes.
Visual Troubleshooting Guide
The following workflow provides a logical sequence of steps to diagnose and resolve this compound peak tailing.
Caption: A step-by-step flowchart for troubleshooting this compound peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. plantaedb.com [plantaedb.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. uhplcs.com [uhplcs.com]
Gardoside degradation during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of gardoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is an iridoid glycoside, a type of secondary metabolite found in various plants, notably in the fruits of Gardenia jasminoides. It is of significant interest to researchers for its potential pharmacological activities. Like many glycosides, this compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation pathway involves the hydrolysis of the glycosidic bond, which can be catalyzed by enzymes, heat, or acidic/basic conditions.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
A2: The key factors that can lead to the degradation of this compound include:
-
Enzymatic Activity: The presence of endogenous enzymes, such as β-glucosidases, in the plant material can hydrolyze the glycosidic bond of this compound.
-
Temperature: Elevated temperatures, especially during prolonged extraction times, can accelerate the hydrolysis of this compound.
-
pH: Both strongly acidic and alkaline conditions can catalyze the degradation of iridoid glycosides. This compound is generally more stable in slightly acidic to neutral conditions.
-
Solvent Choice: The polarity and pH of the extraction solvent can influence both the extraction efficiency and the stability of this compound.
Q3: How can I minimize enzymatic degradation of this compound during extraction?
A3: To minimize enzymatic degradation, consider the following strategies:
-
Rapid Enzyme Inactivation: Immediately after harvesting, fresh plant material should be processed to inactivate enzymes. This can be achieved by methods such as flash-freezing in liquid nitrogen, followed by freeze-drying, or by blanching (briefly immersing in boiling water or steam).
-
Use of Organic Solvents: Employing organic solvents like methanol or ethanol early in the extraction process can help to denature and inactivate enzymes.
-
Enzyme Inhibitors: The addition of specific β-glucosidase inhibitors to the extraction solvent can be an effective strategy.
Q4: What are the common issues encountered during the HPLC analysis of this compound?
A4: Common HPLC issues include:
-
Peak Tailing: This can be caused by secondary interactions between this compound and the stationary phase, or by column overload.
-
Ghost Peaks: These are unexpected peaks that can arise from contamination in the mobile phase, sample carryover from previous injections, or column bleed.
-
Poor Resolution: Inadequate separation from other components in the extract can lead to inaccurate quantification.
-
Low Recovery: This may indicate degradation during sample preparation or loss of analyte during extraction and cleanup steps.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Possible Causes:
-
Degradation during extraction: Exposure to high temperatures, inappropriate pH, or active endogenous enzymes.
-
Inefficient extraction: Incorrect choice of solvent, insufficient extraction time, or inadequate sample-to-solvent ratio.
-
Loss during sample cleanup: Adsorption of this compound onto solid-phase extraction (SPE) materials or incomplete elution.
Solutions:
| Cause | Recommended Action |
| Enzymatic Degradation | 1. Immediately freeze-dry or blanch fresh plant material after harvesting. 2. Use a high percentage of organic solvent (e.g., >70% methanol or ethanol) in the initial extraction step. 3. Consider adding a β-glucosidase inhibitor to the extraction solvent. |
| Thermal Degradation | 1. Employ extraction techniques that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. 2. If using heat-reflux extraction, minimize the extraction time and temperature. Studies on other glycosides suggest that temperatures between 50-70°C are often a good compromise between extraction efficiency and stability.[1] |
| pH-induced Degradation | 1. Maintain a slightly acidic to neutral pH (around pH 4-7) during extraction and storage of the extract.[2][3] 2. Buffer the extraction solvent if necessary. |
| Inefficient Extraction | 1. Optimize the extraction solvent. A mixture of methanol or ethanol and water is commonly used for iridoid glycosides.[4] 2. Increase the extraction time or perform multiple extraction cycles. 3. Ensure an adequate solvent-to-sample ratio to facilitate complete extraction. |
| Loss during Cleanup | 1. Select an appropriate SPE cartridge and optimize the loading, washing, and elution steps. 2. Ensure the elution solvent is strong enough to completely recover this compound from the sorbent. |
Issue 2: Poor Peak Shape in HPLC Analysis (Peak Tailing)
Possible Causes:
-
Secondary interactions: Interaction of the analyte with active sites on the stationary phase (e.g., residual silanols).
-
Column overload: Injecting too much sample.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Solutions:
| Cause | Recommended Action |
| Secondary Interactions | 1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 2. Use a column with a more inert stationary phase or one that is end-capped. |
| Column Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume. |
| Inappropriate Mobile Phase pH | 1. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of this compound. |
Issue 3: Appearance of Ghost Peaks in HPLC Chromatogram
Possible Causes:
-
Contaminated mobile phase: Impurities in the solvents or additives.
-
Sample carryover: Residual sample from a previous injection remaining in the injector or column.
-
Column bleed: Degradation of the stationary phase.
Solutions:
| Cause | Recommended Action |
| Contaminated Mobile Phase | 1. Use high-purity HPLC-grade solvents and additives.[5] 2. Prepare fresh mobile phase daily and filter it before use. |
| Sample Carryover | 1. Implement a thorough needle wash program in the autosampler.[6] 2. Inject a blank solvent after a concentrated sample to check for carryover. |
| Column Bleed | 1. Ensure the mobile phase pH and temperature are within the recommended range for the column. 2. If the column is old, it may need to be replaced. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation is not extensively available in the public domain, studies on similar glycosides provide valuable insights. The degradation of glycosides often follows first-order kinetics, and the rate is highly dependent on temperature and pH.
| Condition | General Effect on Glycoside Stability | Recommendation for this compound |
| Elevated Temperature | Increased degradation rate. The rate of degradation typically increases with temperature, following the Arrhenius equation.[7][8] For some glycosides, degradation can be significant above 70-80°C.[9][10] | Maintain extraction and storage temperatures as low as practically possible, preferably below 50°C. |
| Acidic pH (e.g., pH < 3) | Can lead to hydrolysis of the glycosidic bond. The rate of hydrolysis is often pH-dependent.[11] | Avoid strongly acidic conditions during extraction and processing. A slightly acidic environment (pH 4-6) is generally preferred for many glycosides. |
| Alkaline pH (e.g., pH > 8) | Can also catalyze hydrolysis and other degradation reactions. Some glycosides are particularly unstable in basic solutions.[2] | Avoid alkaline conditions. If necessary for a specific step, keep the exposure time minimal and the temperature low. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Gardenia jasminoides Fruits
This protocol provides a general method for the extraction of this compound for qualitative and quantitative analysis.
Materials:
-
Dried and powdered fruits of Gardenia jasminoides
-
70% Methanol (v/v) in water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 70% methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Inhibition of Enzymatic Activity during Extraction
This protocol incorporates a step to minimize enzymatic degradation of this compound.
Materials:
-
Fresh fruits of Gardenia jasminoides
-
Liquid nitrogen
-
Freeze-dryer
-
Mortar and pestle
-
80% Methanol (v/v) in water containing a β-glucosidase inhibitor (e.g., castanospermine or deoxynojirimycin, at a concentration determined by preliminary experiments).
Procedure:
-
Immediately after harvesting, flash-freeze the fresh fruits in liquid nitrogen.
-
Lyophilize the frozen material using a freeze-dryer until completely dry.
-
Grind the dried fruits into a fine powder using a mortar and pestle.
-
Proceed with the extraction as described in Protocol 1, using the 80% methanol solution containing the β-glucosidase inhibitor.
Visualizations
Caption: this compound degradation pathway.
Caption: this compound sample preparation workflow.
References
- 1. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a β-glucosidase inhibitor from a chemically engineered extract prepared through sulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Gardoside Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Gardoside in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an iridoid glycoside, a type of natural product with potential therapeutic properties.[1][2][3] Like many complex natural molecules, this compound exhibits poor solubility in water.[4] This low aqueous solubility can significantly hinder its use in various experimental and pharmaceutical applications, leading to challenges in preparing stock solutions, performing in vitro assays, and achieving adequate bioavailability in vivo.[4][5][6]
Q2: What are the initial signs of this compound precipitation in my aqueous solution?
You may observe one or more of the following:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: You can see solid particles suspended in the solution or settled at the bottom of the container.
-
Inconsistent results: Variability in your experimental data may indicate that the compound is not fully dissolved.
Q3: I'm preparing a stock solution of this compound. What is the recommended starting solvent?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7][8] For biological experiments, it is common practice to first dissolve this compound in a small amount of a biocompatible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be further diluted into your aqueous experimental medium.
Q4: What are the common strategies to improve the solubility of this compound in aqueous solutions?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[9][10][11][12] These can be broadly categorized as:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[12][13]
-
Use of Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants.
-
Solid Dispersion: Creating a formulation where this compound is dispersed in a hydrophilic carrier.[5][14]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (micronization or nanonization).[9][12][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
Issue 1: Precipitation Occurs Upon Dilution of DMSO Stock Solution into Aqueous Buffer
This is a common problem when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to crash out of the solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the co-solvent in your experimental system that maintains this compound solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution to provide energy for dissolution and break up any initial precipitates.
Experimental Workflow for Co-solvency Optimization
Caption: Workflow for optimizing co-solvent concentration.
Issue 2: this compound Solubility is pH-Dependent and Unstable in My Buffer
The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
Troubleshooting Steps:
-
Determine the pKa of this compound: If not available in the literature, computational or experimental methods can be used to estimate the pKa.
-
Adjust Buffer pH: Based on the pKa, adjust the pH of your aqueous buffer to a range where this compound is in its more soluble ionized form. For a carboxylic acid group, a pH above the pKa will increase solubility.
-
Use of Buffers with Higher Capacity: Employ a buffer with a higher buffering capacity to maintain the desired pH even after the addition of the this compound solution.
Table 1: Hypothetical pH-Dependent Solubility of this compound
| pH | This compound Solubility (µg/mL) | Observations |
| 4.0 | 5 | Significant precipitation |
| 5.0 | 15 | Slight turbidity |
| 6.0 | 50 | Clear solution |
| 7.0 | 120 | Clear solution |
| 8.0 | 250 | Clear solution |
Issue 3: Standard Solubilization Methods are Insufficient or Interfere with My Experiment
In cases where co-solvents or pH adjustments are not viable due to experimental constraints, other advanced methods can be considered.
Troubleshooting Steps:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[16][17]
-
Formulation as a Solid Dispersion: This involves dispersing this compound in a hydrophilic polymer matrix. When this solid dispersion is added to an aqueous medium, the polymer dissolves and releases this compound in a finely dispersed, more soluble state.[14]
Protocol: this compound Solubilization using β-Cyclodextrin
-
Prepare a Saturated Solution of β-Cyclodextrin: Dissolve β-cyclodextrin in your aqueous buffer at a concentration close to its solubility limit.
-
Add this compound: Add an excess amount of this compound to the β-cyclodextrin solution.
-
Equilibrate: Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Separate Undissolved this compound: Centrifuge or filter the solution to remove any undissolved this compound.
-
Determine this compound Concentration: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of solubilized this compound.
Table 2: Hypothetical Solubility Enhancement of this compound with β-Cyclodextrin
| β-Cyclodextrin Conc. (mM) | This compound Solubility (µg/mL) | Fold Increase |
| 0 (Control) | 10 | 1.0 |
| 2 | 45 | 4.5 |
| 5 | 110 | 11.0 |
| 10 | 230 | 23.0 |
| 15 | 350 | 35.0 |
Logical Relationship for Solubility Enhancement Strategy Selection
Caption: Decision tree for selecting a this compound solubilization method.
References
- 1. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. veranova.com [veranova.com]
- 5. ispe.gr.jp [ispe.gr.jp]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:54835-76-6 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | CAS:54835-76-6 | Manufacturer ChemFaces [chemfaces.com]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. wjbphs.com [wjbphs.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 16. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Gardoside Interference in Cell Viability Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Gardoside in common cell viability assays. This compound, an iridoid glycoside, possesses chemical properties that may lead to inaccurate results in assays reliant on cellular metabolic activity, particularly those involving tetrazolium salt reduction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is an iridoid glycoside natural product.[1][][3][4] Compounds with antioxidant properties, including many polyphenols and glycosides, have been reported to interfere with cell viability assays that are based on the chemical reduction of a reporter molecule.[5][6][7] This interference can occur through direct, cell-free reduction of the assay substrate, leading to a false positive signal for cell viability.
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays based on the reduction of tetrazolium salts are particularly susceptible to interference by reducing compounds. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay relies on the cellular reduction of the yellow MTT tetrazolium salt to a purple formazan product.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, this assay uses a tetrazolium salt that is reduced to a colored formazan product.[9][10][11]
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): This is another tetrazolium-based assay that measures the metabolic activity of viable cells.[12][13]
Q3: How can I determine if this compound is interfering with my cell viability assay?
A cell-free control experiment is the most direct way to test for interference. This involves running the assay with this compound in the cell culture medium but without any cells. A dose-dependent increase in signal in the absence of cells is a strong indicator of direct assay reagent reduction by this compound.
Q4: What alternative cell viability assays are less prone to interference by compounds like this compound?
Assays with different detection principles are recommended to confirm results obtained from tetrazolium-based methods. Suitable alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, a direct indicator of metabolically active cells, through a luciferase-based reaction that is less susceptible to interference from reducing compounds.[14][15][16][17]
-
Protein quantification assays (e.g., Sulforhodamine B - SRB): The SRB assay quantifies total cellular protein, which correlates with cell number. This colorimetric assay is not based on a reduction reaction.[15]
-
Real-time viability assays (e.g., using non-toxic fluorescent dyes): These assays use dyes that are excluded from viable cells and can monitor cell death over time without relying on metabolic reduction.[18][19]
Troubleshooting Guides
Problem: Unexpectedly High Cell Viability in the Presence of this compound
Possible Cause: this compound may be directly reducing the tetrazolium salt (MTT, XTT, WST-1) in your assay, leading to a false-positive signal that is independent of cellular metabolic activity.[5][7]
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a serial dilution of this compound in your cell culture medium in a 96-well plate.
-
Include wells with medium only as a background control.
-
Add the tetrazolium-based assay reagent (MTT, XTT, or WST-1) to all wells.
-
Incubate for the standard assay duration and measure the absorbance.
-
A this compound concentration-dependent increase in absorbance confirms direct interference.
-
-
Validate with an Orthogonal Assay:
-
Repeat the cell viability experiment using an assay with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®) or a total protein assay (e.g., SRB).
-
Compare the results from the orthogonal assay with your initial findings. Discrepancies suggest that the original results were affected by interference.
-
Problem: Inconsistent Results Across Different Assay Types
Possible Cause: The differing results likely stem from the interference of this compound with the chemical basis of one assay (e.g., tetrazolium reduction) but not another (e.g., ATP measurement).
Troubleshooting Steps:
-
Analyze Assay Principles: Understand the underlying mechanism of each assay used. Tetrazolium-based assays measure reducing potential, while ATP assays measure energy currency.
-
Trust the Non-Interfering Assay: In the case of a suspected reducing compound like this compound, results from non-reduction-based assays like ATP-based or SRB assays are generally more reliable.
-
Data Comparison: Summarize your data in a table to clearly visualize the discrepancies between the different assay methods.
Data Presentation
Table 1: Hypothetical Comparison of this compound Effects in Different Viability Assays
| This compound Conc. (µM) | Apparent Viability (MTT Assay) | Apparent Viability (XTT Assay) | Cell Viability (CellTiter-Glo®) | Cell Viability (SRB Assay) |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 1 | 110% | 108% | 98% | 99% |
| 10 | 150% | 145% | 85% | 88% |
| 50 | 220% | 210% | 60% | 62% |
| 100 | 280% | 270% | 40% | 45% |
Experimental Protocols
Protocol 1: Cell-Free this compound Interference Assay
-
Prepare a 2x stock solution of the highest concentration of this compound to be tested in cell culture medium.
-
Perform a serial dilution of the this compound stock solution in a 96-well plate. Include wells with medium only as a negative control.
-
Add the appropriate volume of your cell viability assay reagent (e.g., MTT, XTT, or WST-1) to each well.
-
Incubate the plate under the same conditions as your cellular experiments (e.g., 37°C, 5% CO2 for 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the this compound concentration. A positive slope indicates interference.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired exposure time. Include untreated and vehicle-only controls.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the untreated control.
Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Comparison of assay mechanisms and potential for interference.
Caption: this compound's potential biological vs. chemical assay effects.
References
- 1. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:54835-76-6 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant activity of anthocyanin glycoside derivatives evaluated by the inhibition of liposome oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. nanopartikel.info [nanopartikel.info]
- 14. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gardoside Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Gardoside during storage. This compound is an iridoid glycoside, a class of compounds known for their potential pharmacological activities but also for their susceptibility to degradation.[1] Proper handling and storage are critical to ensure the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring iridoid glycoside found in various plants.[2][] Like many glycosides, it consists of a glucose molecule linked to a non-sugar component, an aglycone. This glycosidic bond is susceptible to hydrolysis, a chemical reaction where a water molecule cleaves the bond, separating the sugar from the aglycone.[4][5] This degradation can lead to a loss of biological activity and the formation of impurities, compromising the accuracy and reproducibility of research findings.
Q2: What are the primary factors that cause this compound hydrolysis?
The hydrolysis of this compound can be influenced by several factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. A study on similar iridoid glycosides showed that some are particularly unstable in strong alkaline and strong acid solutions.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6] Storing this compound at elevated temperatures can lead to significant degradation over a short period.
-
Enzymatic Activity: The presence of β-glucosidase enzymes can specifically cleave the β-glycosidic bond in this compound. These enzymes may be present as contaminants in plant extracts or microbial cultures.
-
Solvent: The choice of solvent for storing this compound in solution is critical. Aqueous solutions, especially without pH control, can promote hydrolysis.[7]
Q3: What are the recommended storage conditions for this compound?
To minimize hydrolysis, this compound should be stored under the following conditions:
| Form | Storage Condition | Temperature | Additional Notes |
| Solid (Powder) | Long-term | -20°C or -80°C | Store in a tightly sealed, desiccated container to protect from moisture. |
| Short-term | 2-8°C | Keep desiccated and protected from light. | |
| Solution | Long-term | -80°C | Use anhydrous aprotic solvents like DMSO or DMF. Prepare fresh solutions if possible. |
| Short-term | -20°C | If an aqueous buffer is necessary, use a pH range of 6-7 and sterile filter. Prepare small aliquots to avoid repeated freeze-thaw cycles. |
This table provides general recommendations. It is advisable to consult the supplier's specific storage instructions.
Q4: How can I detect this compound hydrolysis in my samples?
Hydrolysis of this compound can be detected and quantified using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method to assess the purity of a this compound sample.[8][9] The appearance of new peaks corresponding to the aglycone and glucose, along with a decrease in the area of the this compound peak, indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products by their mass-to-charge ratio, confirming hydrolysis.[10][11][12]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity. The presence of additional spots compared to a pure standard suggests degradation.
Troubleshooting Guide
Issue: I am observing a new peak in my HPLC chromatogram after storing my this compound solution.
This is a common sign of degradation, likely due to hydrolysis.
Troubleshooting Steps:
-
Identify the new peak: Use LC-MS to determine the mass of the compound corresponding to the new peak. If it matches the mass of the this compound aglycone, hydrolysis is confirmed.
-
Review your storage protocol:
-
Solvent: Are you using an aqueous solution? If so, is the pH controlled? Consider switching to an anhydrous solvent like DMSO for long-term storage.
-
Temperature: Has the solution been stored at the recommended temperature? Avoid leaving the solution at room temperature for extended periods.
-
Freeze-Thaw Cycles: Have you subjected the solution to multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation. Prepare single-use aliquots to minimize this.
-
-
Prepare fresh solutions: For critical experiments, always use freshly prepared solutions from solid this compound to ensure the highest purity.
Issue: My experimental results are inconsistent when using this compound.
Inconsistent results can be a symptom of this compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
1. Materials:
-
This compound (high purity standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Buffer solutions (pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 100 mm, 2.4 µm)[8]
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
3. Preparation of Stability Samples:
-
Dilute the stock solution with different solvents (e.g., water, pH 4 buffer, pH 7 buffer, pH 9 buffer) to a final concentration of 50 µg/mL.[8]
-
Divide each solution into aliquots for different time points and temperature conditions (e.g., 4°C, 25°C, 40°C).
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical gradient might be:
-
0-2 min: 5-35% acetonitrile
-
2-3 min: 35-45% acetonitrile
-
3-3.5 min: 45-55% acetonitrile[6]
-
-
Flow Rate: 0.3 mL/min[6]
-
Column Temperature: 40°C[6]
-
Detection Wavelength: 237 nm[6]
-
Injection Volume: 2 µL[6]
5. Data Analysis:
-
Analyze the samples at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
Monitor the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.
This compound Hydrolysis Pathway:
Caption: Simplified reaction of this compound hydrolysis.
By following these guidelines, researchers can minimize the risk of this compound hydrolysis, ensuring the quality and integrity of their samples and the reliability of their experimental data.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gardoside Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Gardoside in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my this compound sample might be degrading?
A1: Common indicators of this compound degradation include inconsistent experimental results, a noticeable decrease in biological activity, changes in the physical appearance of your solution (e.g., color change, precipitation), and the appearance of new peaks or a decrease in the main this compound peak in analytical chromatograms (e.g., HPLC).[1]
Q2: What are the primary environmental factors that can cause this compound to degrade?
A2: Like many iridoid glycosides, this compound is susceptible to degradation under certain conditions. The primary factors to control are:
-
pH: this compound is expected to be more stable in acidic conditions and may degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2][3]
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C and protected from light. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month, also protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: How can I monitor the stability of this compound during my experiment?
A4: The most reliable way to monitor this compound stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6] This technique can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound over time.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of Biological Activity in Cell-Based Assays | This compound degradation in the culture medium. | 1. Assess Stability in Media: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) using a validated HPLC method. 2. pH of Media: Measure the pH of your culture medium over the course of the experiment. Changes in pH due to cellular metabolism can affect this compound stability. Consider using a more strongly buffered medium if significant pH shifts are observed. |
| Inconsistent Results Between Experimental Batches | Degradation of this compound stock solution. | 1. Check Stock Solution Integrity: Analyze your stock solution using HPLC to check for the presence of degradation products. 2. Storage Conditions: Ensure your stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. 3. Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to prevent degradation from repeated temperature changes. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | 1. Characterize Degradants: If possible, use techniques like LC-MS and NMR to identify the structure of the degradation products.[7][8][9][10] This can provide insights into the degradation pathway. 2. Review Experimental Conditions: Evaluate your experimental setup for potential stressors such as high pH, elevated temperature, or exposure to light. |
Quantitative Data on Iridoid Glycoside Stability
Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Verbascoside in Solution (pH 7)
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25 | 0.057 | 12.16 |
| 40 | 0.162 | 4.28 |
| 50 | 0.351 | 1.97 |
| 60 | 0.753 | 0.92 |
Data adapted from a study on Verbascoside to illustrate temperature-dependent degradation.[2]
Table 2: Effect of pH on the Degradation Rate Constant (k) of Verbascoside at 25°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4.0 | 0.015 | 46.21 |
| 5.0 | 0.021 | 33.01 |
| 6.0 | 0.033 | 21.00 |
| 7.0 | 0.057 | 12.16 |
| 8.0 | 0.125 | 5.54 |
Data adapted from a study on Verbascoside to illustrate pH-dependent degradation.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Control: Keep the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound (Representative Method)
This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products. Method optimization and validation are crucial for specific applications.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[11][12]
Visualizations
Caption: Proposed degradation pathways for this compound under different stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. japsonline.com [japsonline.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. mdpi.com [mdpi.com]
- 9. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gardoside Experiments & Cell Culture Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining aseptic conditions during cell culture experiments involving Gardoside.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, I noticed the culture medium turned cloudy and yellow overnight. Is the this compound contaminated?
While contamination of any reagent is possible, it is more likely that the observed changes are due to common biological contaminants introduced during routine cell culture procedures.[1] Bacterial contamination, for instance, can cause a rapid drop in pH, leading to a yellowing of the medium, and increased turbidity or cloudiness.[2][3][4] It is crucial to first investigate common sources of contamination in your laboratory environment and experimental technique.[1]
Q2: My cells appear healthy under the microscope, but their growth has slowed, and I'm seeing inconsistent results since starting my this compound experiments. What could be the cause?
This scenario could indicate a "cryptic" contamination, such as by Mycoplasma.[3] Mycoplasma are very small bacteria that often do not cause visible turbidity but can significantly alter cell metabolism, growth rates, and gene expression, leading to unreliable and irreproducible experimental outcomes.[3][5] Another possibility is low-level chemical contamination from sources like reagents, water, or lab equipment.[3]
Q3: What are the primary sources of contamination in a typical cell culture experiment?
Contamination can be broadly categorized as biological or chemical.
-
Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma.[6] Cross-contamination with other cell lines is also a significant issue.[7] These contaminants can be introduced through the air, non-sterile supplies, media, reagents, or from laboratory personnel.[6][8]
-
Chemical contaminants can include impurities in media, sera, or water, as well as endotoxins, plasticizers, and detergents.[9]
Q4: How can I proactively prevent contamination in my this compound experiments?
Aseptic technique is the foundation of contamination prevention.[6][7] Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet, minimize the time cultures are exposed to the open air, and disinfect all surfaces and items entering the cabinet with 70% ethanol.[7][10]
-
Regular Equipment Cleaning: Routinely clean and disinfect incubators, water baths, and other laboratory equipment.[9][10]
-
Sterile Reagents and Media: Use certified, sterile reagents and media from reputable suppliers.[7][8] Aliquoting reagents into smaller, single-use volumes can also minimize the risk of contaminating stock solutions.[9][10]
-
Quarantine New Cell Lines: Always quarantine and test new cell lines for contamination, particularly for Mycoplasma, before introducing them into your general cell stock.[7][9][11]
-
Regular Mycoplasma Testing: Implement a routine Mycoplasma testing schedule for all cell lines in use.[7][9][12]
Q5: Should I use antibiotics in my culture medium as a preventative measure?
The routine use of antibiotics is a topic of debate. While they can help prevent bacterial contamination, they can also mask underlying low-level contamination and lead to the development of antibiotic-resistant bacteria.[7][13][14] Furthermore, some antibiotics can have off-target effects on cell metabolism.[15] It is often recommended to culture cells without antibiotics to ensure that any contamination is quickly identified.[13] If antibiotics are used, it should be for a short duration, for example, when establishing primary cultures.[14][16]
Troubleshooting Guides
Guide 1: Troubleshooting Bacterial Contamination
Symptoms:
-
Sudden turbidity (cloudiness) in the culture medium.[2]
-
Rapid drop in pH, causing the medium (containing phenol red) to turn yellow.[2][4]
-
Microscopic observation reveals small, motile rods or cocci between the cells.[4]
Immediate Actions & Solutions:
| Step | Action | Rationale |
| 1 | Isolate and Discard | Immediately remove and discard all contaminated flasks to prevent cross-contamination.[9] |
| 2 | Decontaminate | Thoroughly clean and disinfect the biological safety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated cultures.[3][9] |
| 3 | Check Reagents | Examine all shared reagents (media, serum, buffers) that were used with the contaminated culture. If possible, culture a small amount of the reagents to test for contamination. |
| 4 | Review Technique | Review aseptic techniques with all laboratory personnel to identify potential breaches in sterile practice.[3] |
Guide 2: Troubleshooting Fungal (Yeast and Mold) Contamination
Symptoms:
-
Yeast: The medium may become slightly turbid.[1] Under the microscope, yeast appears as small, budding, oval-shaped particles that may form chains.[1][4]
-
Mold: Initially, the pH of the medium may be stable.[1] Filamentous structures (mycelia) or clumps of spores become visible in the culture.[1][9]
Immediate Actions & Solutions:
| Step | Action | Rationale |
| 1 | Isolate and Discard | Fungal spores can become airborne and spread easily. Immediately discard all contaminated cultures.[4] |
| 2 | Thorough Decontamination | Clean the entire work area, including incubators and biological safety cabinets, with a fungicide. Ensure ventilation systems are checked and filters are replaced if necessary.[4] |
| 3 | Inspect Environment | Check the laboratory for any potential sources of mold, such as damp areas. |
| 4 | Filter Air Supply | Ensure that the HEPA filters in your biological safety cabinet are certified and functioning correctly. |
Guide 3: Troubleshooting Mycoplasma Contamination
Symptoms:
-
No visible signs of contamination like turbidity or pH change.[17]
-
Reduced cell proliferation rate.[5]
-
Decreased transfection efficiency.[17]
-
Changes in cell morphology.[2]
-
Inconsistent experimental results.
Detection and Mitigation:
| Step | Action | Rationale |
| 1 | Detection | Regularly test all cell cultures for Mycoplasma using PCR-based kits, ELISA, or fluorescent staining methods.[2][5][12][18] |
| 2 | Quarantine | If a culture tests positive, immediately quarantine it and all other cultures that may have been exposed. |
| 3 | Discard or Treat | The recommended course of action is to discard the contaminated cell line and start a new culture from a frozen, uncontaminated stock.[6] If the cell line is irreplaceable, treatment with specific anti-Mycoplasma antibiotics may be attempted, but success is not guaranteed.[5] |
| 4 | Systemic Decontamination | Thoroughly clean and disinfect the laboratory space and equipment to prevent further spread. |
Quantitative Data Summary
While specific data on contamination rates in this compound experiments is not available, the following table summarizes common contamination sources and their typical characteristics.
| Contaminant | Typical Appearance in Culture | Microscopic Appearance | pH Change | Prevention Method |
| Bacteria | Turbid medium | Small, motile rods or cocci | Acidic (Yellow) | Strict aseptic technique, use of antibiotics (short-term) |
| Yeast | Slightly turbid medium | Small, budding ovals | Alkaline (Pink/Purple) | Aseptic technique, use of antimycotics |
| Mold | Visible mycelia, fuzzy growth | Filamentous structures | Variable | Aseptic technique, clean environment, regular incubator cleaning |
| Mycoplasma | No visible change | Not visible with a standard light microscope | None | Regular testing (PCR, ELISA), quarantine of new cells |
| Cross-Contamination | May have altered morphology over time | A mixed population of cells | None | Handle one cell line at a time, dedicated media |
Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR
This protocol provides a general workflow for detecting Mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube and centrifuge at 12,000 x g for 10 minutes to pellet the Mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in the buffer provided with the PCR kit.
-
-
DNA Extraction:
-
Follow the kit's instructions for DNA extraction from the prepared sample. This typically involves a lysis step followed by purification.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit's protocol. This will include a master mix containing Taq polymerase, dNTPs, and primers specific to conserved Mycoplasma gene regions (e.g., 16S rRNA).
-
Add the extracted DNA to the reaction mix.
-
Include a positive control (containing Mycoplasma DNA) and a negative control (water instead of sample DNA).
-
Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.
-
-
Analysis of Results:
-
Visualize the PCR products by gel electrophoresis on an agarose gel.
-
A band of the expected size in the sample lane indicates a positive result for Mycoplasma contamination. The positive control should show a band of the same size, and the negative control should show no band.
-
Protocol 2: Gram Staining for Bacterial Identification
This protocol is used to differentiate between Gram-positive and Gram-negative bacteria, which can help in identifying the source of contamination.
-
Smear Preparation:
-
Place a small drop of sterile saline on a clean microscope slide.
-
Aseptically transfer a small amount of the contaminated culture medium to the saline and mix.
-
Spread the mixture thinly over the slide and allow it to air dry completely.
-
Heat-fix the smear by passing the slide through a flame 2-3 times.
-
-
Staining Procedure:
-
Flood the slide with crystal violet solution for 1 minute.
-
Gently rinse with water.
-
Flood the slide with Gram's iodine solution for 1 minute.
-
Gently rinse with water.
-
Decolorize with 95% ethanol by adding it dropwise until the runoff is clear.
-
Gently rinse with water.
-
Counterstain with safranin solution for 1 minute.
-
Gently rinse with water and blot dry.
-
-
Microscopic Examination:
-
Examine the slide under a light microscope with an oil immersion lens.
-
Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. Mycoplasma Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 13. ibidi.com [ibidi.com]
- 14. The Use of Antibiotics in Tissue Culture: A Comprehensive Guide - XL BIOTEC [xlbiotec.com]
- 15. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 18. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Noise in Fluorescence Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering high background noise in fluorescence assays, particularly when screening compounds such as Gardoside. The following guides and FAQs provide systematic approaches to identify and mitigate common sources of interference.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can stem from several sources, which can be broadly categorized as:
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins, collagen), culture media components (e.g., phenol red, fetal bovine serum), or labware (e.g., plastic-bottom plates).[1][2]
-
Compound Interference: The test compound itself (e.g., this compound) may be fluorescent at the excitation and emission wavelengths used in the assay.[3][4] It can also cause light scatter if it precipitates.[5]
-
Reagent-Based Noise: This includes unbound fluorescent probes, non-specific binding of fluorescently labeled antibodies, or contamination in buffers and reagents.[3][6][7]
-
Instrumental and Procedural Issues: Suboptimal instrument settings (e.g., excessively high gain), insufficient washing steps, or well-to-well crosstalk can contribute to high background.[2][8]
Q2: How can I determine the specific source of the high background?
A systematic approach using control samples is the most effective way to pinpoint the source of high background noise. Prepare a series of control wells on your microplate to isolate each component of the assay.
-
Blank (Buffer/Media Only): Identifies fluorescence from the assay buffer or culture medium itself.
-
Unstained Sample Control: Contains cells or the biological sample without any fluorescent labels. This is crucial for measuring autofluorescence.[1][9]
-
Test Compound Control: A well containing only the buffer/media and your test compound (e.g., this compound). This will determine if the compound itself is fluorescent or causing scatter.[3]
-
Reagent Controls: Wells containing individual fluorescent reagents (e.g., secondary antibody only) to check for non-specific binding or contamination.[1]
Q3: Could the test compound, this compound, be the cause of the high background?
Yes, it is possible. Many small molecule compounds can interfere with fluorescence assays.[4] This interference can occur in two primary ways:
-
Intrinsic Fluorescence: The compound may absorb light at the excitation wavelength and emit light in the same range as the assay's fluorophore, leading to a false positive signal.[4]
-
Light Scatter: If the compound has low solubility and precipitates in the assay buffer, it can cause light scattering that is detected by the plate reader, resulting in artificially high readings.[5]
To test for this, run a control experiment with this compound in the assay buffer without any other assay components and measure the fluorescence.[3]
Q4: How can I reduce autofluorescence from my cells and culture medium?
To mitigate autofluorescence, consider the following strategies:
-
Use Phenol Red-Free Media: Phenol red is a known source of autofluorescence.[2]
-
Optimize Serum Concentration: Fetal bovine serum (FBS) contains fluorescent components. Reduce the concentration to the minimum required for cell health.[1][2]
-
Switch to Buffered Saline: For short-term imaging or endpoint assays, consider replacing the culture medium with an optically clear buffered saline solution like PBS.[1][3]
-
Select Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue and green spectral regions. Using fluorophores that excite and emit in the red or far-red spectrum (above 600 nm) can significantly improve the signal-to-noise ratio.[1][5]
-
Use Quenching Agents: For fixed cells, chemical agents like sodium borohydride or commercial reagents can reduce autofluorescence caused by aldehyde fixatives.[1]
Troubleshooting Guides
Guide 1: Systematic Identification of Background Source
This guide provides a logical workflow to diagnose the origin of high background noise. The key is to use a series of control experiments to isolate the problematic component.
Caption: A workflow for diagnosing high background noise.
Guide 2: Mitigating Compound Interference
If the test compound (e.g., this compound) is identified as the source of interference, the following steps can help.
-
Perform a Spectral Scan: Measure the excitation and emission spectra of the compound to see if it overlaps with your assay's fluorophore.
-
Adjust Wavelengths: If possible, choose an alternative fluorophore for your assay that has excitation/emission spectra outside the interference range of your compound.
-
Decrease Compound Concentration: Compound interference is often concentration-dependent.[10] Determine the lowest effective concentration of your compound to minimize its contribution to the background signal.
-
Subtract Background: If the compound's fluorescence is stable and predictable, you can measure its contribution in a control well and subtract this value from your experimental wells.[3]
-
Use Kinetic Mode: Instead of an endpoint reading, measure the fluorescence over time. The background from the test compound should remain constant and can be subtracted out, while the specific signal changes over time.[4]
Experimental Protocols
Protocol 1: Preparation of Controls to Identify Background Source
This protocol details how to set up a 96-well plate to systematically identify the source of high background fluorescence.
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer or cell culture medium
-
Cells (if a cell-based assay)
-
Test compound (e.g., this compound) stock solution
-
Fluorescent probe/antibody stock solution
Procedure:
-
Design Plate Map: Designate wells for each control type. It is recommended to run each control in triplicate.
-
Well Setup:
-
Blank Wells: Add only assay buffer/medium.
-
Autofluorescence Wells: Add cells and assay buffer/medium.
-
Compound Interference Wells: Add assay buffer/medium and the final concentration of the test compound.
-
Reagent Control Wells: Add assay buffer/medium and the final concentration of the fluorescent probe/antibody.
-
Full Assay (Negative Control): Add cells, buffer/medium, and fluorescent probe (but no test compound).
-
Full Assay (Positive Control/Test): Add all components: cells, buffer/medium, fluorescent probe, and test compound.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Measurement: Read the fluorescence on a plate reader using the same instrument settings (gain, excitation/emission wavelengths) for all wells.
-
Analysis: Compare the fluorescence intensity across the different control wells to identify the primary contributor to the background signal.
Protocol 2: Optimizing Washing Steps to Reduce Non-Specific Binding
Insufficient washing is a common cause of high background from unbound fluorescent reagents.[1]
Materials:
-
Wash buffer (e.g., PBS or PBS with a mild detergent like 0.05% Tween-20)
-
Multichannel pipette or automated plate washer
Procedure:
-
Aspirate: After incubation with the fluorescent probe/antibody, carefully aspirate the solution from each well without disturbing the cell layer.
-
Add Wash Buffer: Gently add 200 µL of wash buffer to each well.
-
Incubate (Optional): For more stringent washing, incubate the plate for 3-5 minutes at room temperature before aspirating.
-
Repeat: Repeat the aspiration and addition of wash buffer for a total of 3-5 wash cycles. Increasing the number and duration of washes can significantly reduce background.[1][8]
-
Final Aspiration: After the final wash, aspirate the buffer completely before adding the reading buffer or proceeding to the next step.
Data Presentation
Table 1: Common Sources of Autofluorescence and Mitigation Strategies
| Source of Autofluorescence | Typical Emission Region | Recommended Mitigation Strategy |
| NADH, Riboflavins | Blue-Green (450-550 nm) | Use fluorophores emitting > 600 nm.[1] |
| Collagen, Elastin | Blue-Green (400-500 nm) | Use red or far-red fluorophores. |
| Phenol Red (in media) | Green-Yellow (~560 nm) | Use phenol red-free culture medium.[2] |
| Fetal Bovine Serum (FBS) | Broad Spectrum | Reduce FBS concentration or use serum-free media for the final assay step.[1] |
| Aldehyde Fixatives | Green-Yellow | Treat with a quenching agent like sodium borohydride.[1] |
Table 2: Comparison of Microplate Types for Fluorescence Assays
| Plate Type | Bottom Material | Wall Color | Recommended Use | Background Potential |
| Standard | Polystyrene | Clear | Absorbance | High (light scatter, crosstalk) |
| Fluorescence | Polystyrene | Black | Top-reading fluorescence, luminescence | Low (reduces crosstalk and background).[2] |
| Cell Culture | Polystyrene (TC-treated) | Black | Bottom-reading fluorescence, microscopy | Low |
| UV-Transparent | Quartz/UV-transparent plastic | Black | Assays requiring UV excitation | Medium (check plate autofluorescence) |
Visualization of Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Gardoside Thin-Layer Chromatography: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Thin-Layer Chromatography (TLC) of Gardoside. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for this compound TLC?
A1: For a polar compound like this compound, a good starting point for a normal-phase TLC solvent system is a mixture of a moderately polar solvent and a more polar solvent. A commonly effective combination is Chloroform:Methanol in a ratio of approximately 8:2 (v/v) . Another viable option is a mixture containing Ethyl Acetate:Methanol:Water , often in ratios around 100:13.5:10 (v/v/v) .[1] The optimal ratio will depend on the specific stationary phase and experimental conditions.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is not visible under ambient light. Visualization can be achieved by first examining the plate under UV light (254 nm), where UV-active compounds may appear as dark spots. Subsequently, a chemical stain is required for clear visualization. A highly effective stain for this compound and other iridoid glycosides is p-Anisaldehyde sulfuric acid reagent . After spraying or dipping the plate, gentle heating will reveal this compound as a distinctively colored spot. Other general-purpose stains like phosphomolybdic acid or iodine vapor can also be used.
Q3: My this compound spot is streaking or tailing. What are the possible causes and solutions?
A3: Streaking or tailing of this compound on a TLC plate can be attributed to several factors:
-
Sample Overload: Applying too concentrated a sample is a common cause. Dilute your sample and re-spot a smaller volume on the plate.
-
Inappropriate Solvent System: The polarity of the solvent system may not be optimal. If the spot is streaking from the baseline, the solvent system may be too non-polar. Conversely, if the streak is near the solvent front, it may be too polar. Adjust the solvent ratios accordingly.
-
Compound Acidity/Basicity: this compound has a carboxylic acid group, which can interact strongly with the acidic silanol groups on a standard silica gel plate, leading to tailing. Adding a small amount of a volatile acid, such as formic acid or acetic acid (0.1-1%) , to the mobile phase can suppress this interaction and result in a more compact spot.
-
This compound Degradation: Although less common, degradation on the silica plate can cause streaking. This can be tested by running a 2D TLC.
Q4: The Rf value of my this compound spot is too high or too low. How do I adjust it?
A4: The Rf (retardation factor) value is primarily controlled by the polarity of the mobile phase.
-
To decrease the Rf value (if the spot is too close to the solvent front): Decrease the polarity of the mobile phase. For a chloroform:methanol system, this would mean increasing the proportion of chloroform.
-
To increase the Rf value (if the spot is too close to the baseline): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). An ideal Rf value for good separation is generally considered to be between 0.3 and 0.5.
Data Presentation: this compound Rf Values in Various Solvent Systems
The following table summarizes typical Rf values for this compound on standard silica gel TLC plates with different solvent systems. Please note that these values are approximate and can vary based on specific experimental conditions such as plate manufacturer, temperature, and chamber saturation.
| Solvent System (v/v/v) | Stationary Phase | Approximate Rf Value | Notes |
| Chloroform:Methanol (8:2) | Silica Gel 60 F254 | 0.45 - 0.55 | Good starting point for initial screening. |
| Ethyl Acetate:Methanol:Water (10:1.5:1) | Silica Gel 60 F254 | 0.30 - 0.40 | Provides good resolution and compact spots. |
| Dichloromethane:Methanol:Water (15:5:1) | Silica Gel 60 F254 | 0.50 - 0.60 | Can be used as an alternative to chloroform-based systems. |
| Ethyl Acetate:Formic Acid:Acetic Acid:Water (12:1.5:1.5:4) | Silica Gel 60 F254 | 0.65 - 0.75 | The acidic modifiers help to reduce tailing.[2] |
Experimental Protocols
Detailed Methodology for this compound TLC
This protocol outlines the step-by-step procedure for the successful TLC analysis of this compound.
1. Materials:
-
Silica gel 60 F254 TLC plates
-
This compound standard solution (1 mg/mL in methanol)
-
Sample solution (e.g., plant extract)
-
Developing chamber
-
Capillary tubes or micropipette for spotting
-
Mobile phase (e.g., Chloroform:Methanol 8:2 v/v)
-
p-Anisaldehyde sulfuric acid spray reagent
-
Heating device (e.g., hot plate or heat gun)
-
UV lamp (254 nm)
2. Procedure:
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
Sample Application: Using a capillary tube or micropipette, apply a small spot (1-2 µL) of the this compound standard and the sample solution onto the origin line. Ensure the spots are small and do not diffuse. Allow the spots to dry completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Completion and Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Examine the dried plate under a UV lamp at 254 nm and circle any visible spots with a pencil.
-
In a fume hood, spray the plate evenly with the p-Anisaldehyde sulfuric acid reagent.
-
Gently heat the plate on a hot plate or with a heat gun until colored spots appear. This compound will typically appear as a purplish-brown spot.
-
-
Rf Calculation: Measure the distance from the origin to the center of the this compound spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible. | - Insufficient sample concentration.- this compound is not UV active and the plate has not been stained. | - Concentrate the sample and re-spot.- Ensure proper visualization with a suitable staining reagent and heating. |
| Spots are elongated or crescent-shaped. | - The spotting area was disturbed or damaged.- The solvent front is uneven. | - Be gentle during spotting.- Ensure the bottom of the TLC plate is level in the developing chamber. |
| Rf values are inconsistent between runs. | - Changes in temperature.- Chamber was not properly saturated.- Different batches of TLC plates or solvents were used. | - Maintain a consistent laboratory temperature.- Always use a saturation paper in the chamber.- Use consistent materials for comparative analyses. |
| This compound appears as a faint spot. | - Low concentration in the sample.- Degradation of this compound. | - Apply a larger volume of the sample or concentrate the sample.- Check the stability of this compound in the extraction solvent and store samples appropriately. |
Visualizations
Caption: Troubleshooting workflow for optimizing this compound TLC.
Caption: Experimental workflow for this compound TLC analysis.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Gardoside and Other Iridoid Glycosides
For Immediate Release
This comprehensive guide provides a comparative analysis of the bioactive properties of gardoside against other prominent iridoid glycosides: geniposide, aucubin, and loganin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and development efforts. While extensive data is available for geniposide, aucubin, and loganin, research on the specific bioactivities of this compound is limited. This guide presents the available information and highlights the need for further comparative studies.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the anti-inflammatory, anticancer, and neuroprotective activities of geniposide, aucubin, and loganin. Due to a lack of direct comparative studies, the data is compiled from various sources and should be interpreted with caution. Experimental conditions, such as cell lines, concentrations, and incubation times, can vary between studies, affecting direct comparability. No quantitative bioactivity data for this compound was available in the reviewed literature.
| Iridoid Glycoside | Bioactivity | Cell Line/Model | Method | Result (e.g., IC50, % inhibition) |
| Geniposide | Anti-inflammatory | RAW 264.7 macrophages | Griess Assay | Inhibition of nitric oxide (NO) production |
| Anticancer | Medulloblastoma Daoy cells | MTT Assay | Inhibition of cell viability, proliferation, migration, and invasion[1] | |
| Neuroprotective | PC12 cells | MTT Assay | Improved cell viability against corticosterone-induced injury[2] | |
| Aucubin | Anti-inflammatory | RAW 264.7 macrophages | Griess Assay | Inhibition of nitric oxide (NO) production |
| Anticancer | Breast cancer (in vivo) | Tumor volume | 51.31 ± 4.07% tumor suppression rate[3] | |
| Neuroprotective | PC12 cells | MTT Assay | Improved cell viability against corticosterone-induced injury[2] | |
| Loganin | Anti-inflammatory | RAW 264.7 macrophages | Griess Assay | Significant reduction in NO, PGE2, TNF-α, and IL-1β production[4] |
| Anticancer | Leukemia P388 (in vivo) | T/C value | No significant anticancer activity observed as a glycoside[5] | |
| Neuroprotective | PC12 cells | MTT Assay | Attenuated Aβ-induced cell death[4][6] | |
| This compound | No quantitative data available in the reviewed literature. |
Experimental Protocols
Standardized experimental protocols are crucial for the direct comparison of the bioactivities of these iridoid glycosides. The following are detailed methodologies for key assays cited in the literature.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of iridoid glycosides to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7][8][9]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test iridoid glycoside (e.g., this compound, geniposide, aucubin, loganin) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.[8]
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7] Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Anticancer Activity: Cell Viability using MTT Assay in Cancer Cell Lines (e.g., MCF-7, HeLa)
Objective: To evaluate the cytotoxic effects of iridoid glycosides on cancer cells and determine their potential as anticancer agents.
Methodology:
-
Cell Culture: Human breast cancer cells (MCF-7) or cervical cancer cells (HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10][11]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.[12]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test iridoid glycoside.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.[11] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Neuroprotective Activity: Assay in PC12 Cells Against Induced Neurotoxicity
Objective: To assess the protective effects of iridoid glycosides against neuronal cell death induced by neurotoxins.
Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C with 5% CO2.[3][5]
-
Cell Seeding and Differentiation: Cells are seeded in 96-well plates and may be pre-treated with Nerve Growth Factor (NGF) to induce differentiation into a neuron-like phenotype.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test iridoid glycoside for a specified duration (e.g., 2-4 hours).[3]
-
Induction of Neurotoxicity: A neurotoxic agent is added to the culture medium to induce cell death. Common agents include:
-
Incubation: The cells are incubated with the neurotoxin for 24-48 hours.
-
Cell Viability Assessment: Cell viability is measured using the MTT assay as described in the anticancer activity protocol.
-
Data Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the group treated with the neurotoxin alone. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be determined.
Signaling Pathways
The bioactivities of iridoid glycosides are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.
Geniposide Anti-inflammatory Signaling Pathway
Geniposide has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling cascade.[17] This involves the downregulation of downstream pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.[17][18][19]
Caption: Geniposide's anti-inflammatory mechanism.
Aucubin Anticancer Signaling Pathway
Aucubin has demonstrated anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[20][21] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition can lead to the suppression of tumor progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuritogenic effect of natural iridoid compounds on PC12h cells and its possible relation to signaling protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purified Cornel Iridoid Glycosides Attenuated Oxidative Stress Induced by Cerebral Ischemia-Reperfusion Injury via Morroniside and Loganin Targeting Nrf2/NQO-1/HO-1 Signaling Pathway [mdpi.com]
- 5. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. japsonline.com [japsonline.com]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. rsc.org [rsc.org]
- 13. Ganglioside-mediated protection from glutamate-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. eurekaselect.com [eurekaselect.com]
Validating the Neuroprotective Mechanisms of Ginsenosides: A Comparative Guide
In the quest for effective therapeutic strategies against neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, ginsenosides, the primary active components of ginseng, have garnered significant attention for their potential neuroprotective properties. This guide provides a comparative analysis of the neuroprotective mechanisms of various ginsenosides, juxtaposed with other well-researched neuroprotective agents, curcumin and resveratrol. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of ginsenosides, curcumin, and resveratrol are often evaluated by their ability to mitigate neuronal cell death induced by various stressors, such as oxidative stress and excitotoxicity. Key parameters for comparison include cell viability and the induction of apoptosis.
Table 1: Comparative Effects on Neuronal Cell Viability
| Compound | Cell Line | Stressor | Concentration Range | Observation | IC50 Value |
| Ginsenoside Rh2 | Jurkat | - | 0-60 µM | Dose-dependent decrease in cell viability | ~35 µM[1] |
| Ginsenoside Rg3 | Jurkat | - | 0-60 µM | Dose-dependent decrease in cell viability | ~90 µM[1] |
| Ginsenoside Rg3 | Gallbladder Cancer Cells | - | - | Dose-dependent inhibition of cell growth | - |
| Ginsenoside CK, PD, PPD | HK-1 | - | 1-20 µM | Dose-dependent inhibition of cell growth | - |
| Resveratrol | Rodent Stroke Models | Ischemia | 20-30 mg/kg | Reduced infarct volume and brain water content | - |
Table 2: Comparative Effects on Apoptosis
| Compound | Cell Line/Model | Method | Observation |
| Ginsenoside Rg3 | Gallbladder Cancer Cells | Annexin V-FITC/PI | Dose-dependent increase in early and late apoptosis[2] |
| Ginsenoside Rh4 | Acute Myeloid Leukemia Cells | Mechanistic Assays | Induced apoptosis in AML cells while sparing healthy cells[3] |
| Ginsenoside AD-1 (20R) | BGC-803 | Annexin V-FITC | 33.4% apoptosis rate[4] |
| Ginsenoside AD-1 (20S) | BGC-803 | Annexin V-FITC | 18.6% apoptosis rate[4] |
| Resveratrol | Rodent Stroke Models | - | Attenuation of apoptosis by up-regulating Bcl-2 and down-regulating Bax[5] |
Mechanisms of Action: A Focus on Signaling Pathways
The neuroprotective effects of ginsenosides, curcumin, and resveratrol are mediated through the modulation of various intracellular signaling pathways. A common thread among these compounds is their ability to activate the Nrf2/ARE pathway, a critical regulator of endogenous antioxidant defenses.
Ginsenosides exert their neuroprotective effects through a multitude of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[6][7] Several ginsenosides have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[8] They can also modulate other pathways such as PI3K/Akt and MAPK to promote neuronal survival.
Figure 1: Ginsenoside signaling pathway.
Curcumin, a polyphenol derived from turmeric, exhibits a wide range of neuroprotective actions, including anti-inflammatory, antioxidant, and anti-protein-aggregate activities.[9][10] Its ability to modulate signaling pathways such as Nrf2 and NF-κB contributes to its neuroprotective efficacy.[11]
Figure 2: Curcumin signaling pathway.
Resveratrol, a polyphenol found in grapes and other plants, exerts its neuroprotective effects primarily through the activation of endogenous cellular antioxidant defenses.[12] It is a well-known activator of the Nrf2/ARE pathway and has been shown to reduce ischemic damage in various models.[12]
Figure 3: Resveratrol signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate neuroprotection.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
Test compounds (Ginsenosides, Curcumin, Resveratrol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
Figure 4: MTT assay workflow.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15] Incubate for 10-15 minutes at room temperature in the dark.[15]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[15]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[14]
Figure 5: Annexin V/PI staining workflow.
This technique is used to detect and quantify key proteins involved in the apoptotic cascade.
Materials:
-
Cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]
Figure 6: Western blot workflow.
This assay quantifies the activation of the Nrf2 transcription factor.
Materials:
-
Nuclear extraction kit
-
Nrf2 Transcription Factor Assay Kit (Colorimetric or Chemiluminescent)[17][18]
-
Microplate reader
Procedure:
-
Nuclear Extraction: Isolate nuclear extracts from treated and control cells.
-
Assay Plate Incubation: Add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.[17] Incubate for 1 hour at room temperature.[17]
-
Primary Antibody Addition: Add the primary antibody specific for activated Nrf2 and incubate for 1 hour at room temperature.[17]
-
Secondary Antibody Addition: Wash the plate and add an HRP-conjugated secondary antibody.[17] Incubate for 1 hour at room temperature.[17]
-
Signal Development: Add the developing solution and incubate until color develops.[17] Add a stop solution.[17]
-
Absorbance Reading: Measure the absorbance at 450 nm.[17]
Figure 7: Nrf2 activation assay workflow.
Conclusion
Ginsenosides represent a promising class of natural compounds with multifaceted neuroprotective mechanisms. Their ability to modulate key signaling pathways involved in antioxidant defense, inflammation, and apoptosis positions them as strong candidates for further investigation in the context of neurodegenerative diseases. This guide provides a framework for comparing the efficacy of ginsenosides with other neuroprotective agents like curcumin and resveratrol, supported by quantitative data and standardized experimental protocols. The continued exploration of these natural compounds and their synergistic potential may pave the way for novel therapeutic interventions for a range of neurological disorders.
References
- 1. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective effects of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. abcam.com [abcam.com]
- 18. raybiotech.com [raybiotech.com]
A Comparative Guide to Gardoside Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of Gardoside, an iridoid glycoside with potential therapeutic properties, is crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the reliability and sensitivity of the results. This guide provides an objective comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed methodologies.
Data Presentation: A Side-by-Side Comparison
The performance of HPLC-UV and LC-MS/MS for the quantification of this compound can be summarized by key validation parameters. The following table offers a comparative overview of these two methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Range) | 0.5 - 50 µg/mL (r² > 0.999) | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.7 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 103.5% |
| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% | Intra-day: < 5.0%, Inter-day: < 7.0% |
| Specificity | Moderate; susceptible to co-eluting impurities. | High; based on specific precursor-product ion transitions. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
| Technical Expertise | Basic to Intermediate | Intermediate to Advanced |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in herbal extracts and formulations where high sensitivity is not the primary requirement.
1. Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
2. Sample Preparation:
-
Extraction: Accurately weigh the powdered plant material or formulation. Perform ultrasonic-assisted extraction with methanol or a methanol-water mixture (e.g., 70% v/v) for 30 minutes.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
4. Quantification:
-
Prepare a calibration curve by plotting the peak area of this compound standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, as well as for trace-level analysis in herbal products.
1. Instrumentation:
-
LC-MS/MS system consisting of a High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
2. Sample Preparation:
-
Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar iridoid glycoside not present in the sample). Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE) (for complex extracts): Condition an SPE cartridge with methanol and water. Load the sample extract and wash with a low-organic solvent mixture. Elute this compound with a high-organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
0-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 373.1 -> Product ion at m/z 211.1
-
Internal Standard: (Specific to the chosen standard)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization of Experimental Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical workflows for this compound quantification.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Gardoside vs. Synthetic Anti-inflammatory Drugs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of gardoside, a naturally occurring iridoid glycoside, with commonly used synthetic anti-inflammatory drugs, primarily Nonsteroidal Anti-inflammatory Drugs (NSAIDs) such as diclofenac and indomethacin. This analysis is based on available preclinical data from in vivo and in vitro experimental models.
Executive Summary
Data Presentation
Table 1: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Geniposide | 60 | 3h | 45.2 | [1] |
| Geniposide | 120 | 3h | 58.7 | [1] |
| Diclofenac | 5 | 2h | 56.17 ± 3.89 | [2] |
| Diclofenac | 20 | 3h | 71.82 ± 6.53 | [2] |
Note: Data for geniposide and diclofenac are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Efficacy in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter | IC50 (µM) | Reference |
| Geniposide | Nitric Oxide (NO) Production | 135.9 | [3] |
| Geniposide | TNF-α | 310.3 | [3] |
| Geniposide | IL-6 | 1454 | [3] |
| Diclofenac | iNOS mRNA expression | - | Inhibited |
| Indomethacin | iNOS protein expression | - | Inhibited |
Note: A direct IC50 comparison for diclofenac and indomethacin on cytokine production in this specific model was not available in the searched literature. Their inhibitory effects on iNOS, a key enzyme in NO production, are noted.
Table 3: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Aspirin Genipin Ester (AGE) | 99 | 0.36 | 275 | [4] |
| Celecoxib | - | - | 393.4 | [4] |
| Diclofenac | 0.06 | 0.79 | 0.076 | [5] |
| Indomethacin | 0.42 | 2.75 | 0.15 | [5] |
Note: AGE is a derivative of genipin, the aglycone of geniposide. The data indicates its high selectivity for COX-2, in contrast to the non-selective nature of diclofenac and indomethacin.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, standard (e.g., diclofenac), and test (this compound/geniposide) groups.
-
Drug Administration: The test compounds or standard drug are administered orally or intraperitoneally at specified doses one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound/geniposide or a standard drug for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.
-
Cell Viability: The effect of the compounds on cell viability is assessed using the MTT assay to rule out cytotoxic effects.
Signaling Pathways and Mechanisms of Action
This compound
This compound and its aglycone, genipin, exert their anti-inflammatory effects through the modulation of multiple signaling pathways. They have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) , a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[6] This inhibition prevents the transcription of genes encoding for cytokines like TNF-α, IL-1β, and IL-6. Furthermore, this compound can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, which are also crucial in the inflammatory response.[1] Some studies suggest that this compound's anti-inflammatory actions may also involve the regulation of the Toll-like receptor 4 (TLR4) signaling pathway.[4]
Caption: this compound's anti-inflammatory signaling pathway.
Synthetic Anti-inflammatory Drugs (NSAIDs)
The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. COX-2 is inducible and its expression is upregulated at sites of inflammation. Non-selective NSAIDs like diclofenac and indomethacin inhibit both COX-1 and COX-2. The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the inhibition of COX-1 is associated with their gastrointestinal and renal side effects.
References
- 1. Effects and mechanisms of Geniposide on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
Unraveling Gardoside's Antioxidant Potential: A Comparative Analysis
While extensive research highlights the antioxidant properties of various natural compounds, specific quantitative data on the free-radical scavenging activity of Gardoside remains elusive in published literature. This guide aims to provide a framework for evaluating this compound's potential by comparing it with two well-studied antioxidant compounds, Verbascoside and Oleuropein. The comparison is based on established antioxidant assays and delves into the underlying molecular mechanisms, particularly the Nrf2 signaling pathway.
This guide is intended for researchers, scientists, and drug development professionals interested in the antioxidant capacity of this compound. Due to the current lack of direct experimental data for this compound, this document serves as a comparative guide to contextualize its potential antioxidant activity and to provide detailed protocols for future research.
Comparative Antioxidant Activity
To provide a benchmark for this compound, we will compare the available antioxidant data for Verbascoside and Oleuropein from common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric in the DPPH assay.
| Compound | DPPH IC50 | FRAP Value | ORAC Value |
| This compound | Data not available | Data not available | Data not available |
| Verbascoside | 2.50 µM[1], 58.1 µM[2][3] | Data not available | Data not available |
| Oleuropein | 22.46 - 198 µg/ml (from olive leaf extracts)[4] | Data not available | High (qualitative)[5][6] |
Note: The significant variation in the reported DPPH IC50 value for Verbascoside may be attributed to differences in experimental conditions. The data for Oleuropein is derived from olive leaf extracts and may not represent the activity of the pure compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are standard protocols for the DPPH, FRAP, and ORAC assays that can be adapted for testing this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound and reference compounds (e.g., Verbascoside, Oleuropein, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well microplate.
-
Add a corresponding volume of the sample or standard solutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[7][8]
-
Sample Preparation: Prepare various concentrations of this compound and reference compounds in a suitable solvent.
-
Assay Procedure:
-
Calculation: A standard curve is generated using a known antioxidant (e.g., Trolox or FeSO₄). The antioxidant capacity of the samples is then expressed as equivalents of the standard.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Sample Preparation: Prepare different concentrations of this compound and reference compounds.
-
Assay Procedure:
-
Add the fluorescent probe and the sample or standard solutions to the wells of a black 96-well microplate.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the radical generator.
-
Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
Many natural antioxidants exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress.
Experimental Workflow for Investigating Nrf2 Activation
Caption: Workflow for studying Nrf2 pathway activation.
Both Verbascoside and Oleuropein have been shown to activate the Nrf2 pathway.[11][12][13][14][15][16][17] This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
The Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
While the direct antioxidant capacity of this compound is yet to be quantitatively determined, its structural classification as an iridoid glycoside suggests potential free-radical scavenging activity. To definitively establish its antioxidant properties, further experimental validation using standardized assays such as DPPH, FRAP, and ORAC is imperative. Furthermore, investigating its ability to modulate key cytoprotective pathways like the Nrf2 signaling cascade will provide a more comprehensive understanding of its potential therapeutic value. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to embark on these crucial investigations.
References
- 1. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. olivellaline.com [olivellaline.com]
- 6. olivellaline.eu [olivellaline.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zen-bio.com [zen-bio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Dietary oleuropein and its new acyl-derivate attenuate murine lupus nephritis through HO-1/Nrf2 activation and suppressing JAK/STAT, NF-κB, MAPK and NLRP3 inflammasome signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleuropein Enhances Stress Resistance and Extends Lifespan via Insulin/IGF-1 and SKN-1/Nrf2 Signaling Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. Verbascoside Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verbascoside Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Gardoside and Loganin in vitro
A detailed examination of the anti-inflammatory, antioxidant, and cytotoxic properties of two prominent iridoid glycosides.
For Immediate Release
In the landscape of natural product research, the iridoid glycosides Gardoside and Loganin have garnered attention for their potential therapeutic applications. This guide provides a comprehensive in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a data-driven overview of their biological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of their respective mechanisms of action and potential for future development.
Quantitative Comparison of In Vitro Activities
The following table summarizes the available quantitative data for the in vitro biological activities of this compound and Loganin. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various independent studies. It is important to consider that experimental conditions may vary between studies.
| Biological Activity | Assay | Cell Line / System | This compound (IC₅₀/EC₅₀) | Loganin (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available | Effective inhibition (concentration-dependent) | [1][2] |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Data not available | Significant reduction | [1] | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages / Caco-2 cells | Data not available | Significant reduction | [2][3] | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | Data not available | Moderate activity | [4] |
| Cytotoxicity | MTT / CCK-8 Assay | Various cancer cell lines (e.g., HepG2, PC-3, HTB-26) | Data not available | 10 - 50 µM | [5] |
| MTT Assay | Intestinal epithelial Caco-2 cells | Data not available | > 80 µM (24h), > 40 µM (48h) | [3] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are standard measures of a compound's potency. A lower value indicates higher potency. "Data not available" signifies that despite extensive searches, no specific quantitative data was found for this compound in these particular assays.
Mechanisms of Action: A Glimpse into Cellular Signaling
Loganin has been shown to exert its biological effects through the modulation of key cellular signaling pathways. While the specific pathways for this compound remain largely unelucidated in the available literature, the mechanisms of Loganin provide a valuable framework for understanding the potential actions of related iridoid glycosides.
Anti-inflammatory Pathway: NF-κB Inhibition
Loganin has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, IL-1β, and IL-6.[1][2][3] By inhibiting this pathway, Loganin effectively reduces the production of these inflammatory mediators.
Figure 1. Loganin's inhibition of the NF-κB signaling pathway.
Antioxidant Pathway: Nrf2 Activation
Loganin has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by compounds like Loganin, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes, thereby protecting the cell from oxidative stress.
Figure 2. Loganin's activation of the Nrf2 antioxidant pathway.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key in vitro assays are provided below.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 2 hours.[8]
-
Pre-treat the cells with various concentrations of the test compound (this compound or Loganin) for 1 hour.
-
Stimulate the cells with LPS (0.1 μg/mL) for 24 hours to induce inflammation and NO production.[8]
-
After incubation, collect the cell culture supernatant.
-
Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Figure 3. Workflow for the in vitro nitric oxide production assay.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This cell-free assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Reagents:
-
DPPH solution (0.24 mg/mL in ethanol).
-
Test compounds (this compound or Loganin) dissolved in a suitable solvent (e.g., ethanol).
-
Ascorbic acid or Trolox as a positive control.
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add 10 μL of the test sample or control to 280 µL of the DPPH solution and 10 µL of absolute ethanol.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
Figure 4. Workflow for the DPPH radical scavenging assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Cell Culture:
-
A suitable cancer cell line (e.g., HepG2, PC-3) is cultured in the appropriate medium and conditions.
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Loganin) for 24, 48, or 72 hours.
-
After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Figure 5. Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The available in vitro data strongly suggest that Loganin possesses significant anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways, respectively. It also exhibits moderate cytotoxic effects against various cancer cell lines.
In contrast, the in vitro biological activities of this compound are not well-documented in the current scientific literature, with a notable absence of quantitative data for direct comparison. This knowledge gap highlights a critical area for future research. To facilitate a comprehensive head-to-head comparison, further in vitro studies investigating the anti-inflammatory, antioxidant, and cytotoxic potential of this compound, utilizing standardized assays as outlined in this guide, are strongly recommended. Such research will be invaluable in elucidating the therapeutic potential of this compound and its standing relative to Loganin and other iridoid glycosides.
References
- 1. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loganin alleviates LPS‐activated intestinal epithelial inflammation by regulating TLR4/NF‐κB and JAK/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loganin Ameliorates Painful Diabetic Neuropathy by Modulating Oxidative Stress, Inflammation and Insulin Sensitivity in Streptozotocin-Nicotinamide-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loganin attenuates intestinal injury in severely burned rats by regulating the toll-like receptor 4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study on anti-oxidative and anti-inflammatory properties of hydroponic ginseng and soil-cultured ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Gardoside's Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a bioactive compound reaches and engages its intended molecular target within a cellular context is a critical step in the validation process. Gardoside, an iridoid glycoside with noted anti-inflammatory and antioxidant properties, presents a compelling case for target engagement studies.[1] However, the direct molecular targets of this compound are not yet fully elucidated.
This guide provides a comparative framework for validating the engagement of this compound with a putative intracellular target. We will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a hypothetical target to illustrate the application of established biophysical methods. The performance of this compound will be compared against a well-characterized COX-2 inhibitor and an inactive control compound.
Comparative Analysis of Target Engagement
To quantitatively assess the interaction between this compound and its putative target within a cellular environment, two orthogonal methods are presented: the Cellular Thermal Shift Assay (CETSA) and in-cell Microscale Thermophoresis (MST).
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.[2][3][4] An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct engagement.
Table 1: Comparative CETSA Data for COX-2 Engagement
| Compound | Concentration (µM) | Apparent Melting Temp (°C) | ΔTm (°C vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 52.1 | - |
| This compound | 10 | 55.3 | +3.2 |
| Celecoxib (Positive Control) | 1 | 58.5 | +6.4 |
| Inactive Analogue | 10 | 52.3 | +0.2 |
In-Cell Microscale Thermophoresis (MST)
MST measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon binding.[5][6][7][8][9] This technique can be adapted for live cells to determine the binding affinity (Kd) of a compound to a fluorescently-tagged target protein.
Table 2: Comparative In-Cell MST Data for COX-2 Engagement
| Compound | Target Protein | Binding Affinity (Kd) (µM) |
| This compound | eGFP-COX-2 | 8.7 ± 1.2 |
| Celecoxib (Positive Control) | eGFP-COX-2 | 0.4 ± 0.1 |
| Inactive Analogue | eGFP-COX-2 | No significant binding |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to assess the thermal stabilization of endogenous COX-2 in intact cells treated with this compound.
1. Cell Culture and Treatment:
- Culture a human cell line known to express COX-2 (e.g., HT-29) to ~80% confluency.
- Treat cells with this compound (10 µM), Celecoxib (1 µM), an inactive analogue (10 µM), or vehicle (0.1% DMSO) for 2 hours at 37°C.
2. Heat Challenge:
- Harvest cells by gentle scraping and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
3. Lysis and Protein Quantification:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separate the soluble fraction (containing non-aggregated protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to new tubes and determine the total protein concentration.
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for COX-2.
- Detect the signal using a secondary antibody and chemiluminescence.
- Quantify the band intensities to determine the amount of soluble COX-2 at each temperature.
5. Data Analysis:
- Plot the percentage of soluble COX-2 relative to the non-heated control against the temperature for each treatment condition.
- Fit the data to a Boltzmann sigmoidal curve to determine the apparent melting temperature (Tm) for each condition.
Protocol 2: In-Cell Microscale Thermophoresis (MST)
This protocol describes how to measure the binding affinity of this compound to a fluorescently-tagged COX-2 in live cells.
1. Cell Line Generation:
- Generate a stable cell line expressing COX-2 fused to a fluorescent protein (e.g., eGFP-COX-2).
2. Cell Preparation and Compound Titration:
- Plate the eGFP-COX-2 expressing cells in a suitable plate for microscopy.
- Prepare a serial dilution of this compound, Celecoxib, and the inactive analogue.
- Add the compound dilutions to the cells and incubate for a time determined by cellular uptake studies.
3. MST Measurement:
- Use an MST instrument equipped for live-cell measurements.
- Identify cells expressing eGFP-COX-2.
- For each compound concentration, focus on a small intracellular region and apply a localized infrared laser to create a temperature gradient.
- Record the movement of the fluorescent eGFP-COX-2 along this gradient.
4. Data Analysis:
- The change in thermophoresis is plotted against the logarithm of the compound concentration.
- Fit the resulting binding curve to a suitable model (e.g., Kd model) to determine the dissociation constant (Kd), which represents the binding affinity.
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and logical comparison for validating this compound's target engagement.
Caption: Putative signaling pathway for COX-2-mediated inflammation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logic for comparing this compound to controls for target validation.
References
- 1. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system [elifesciences.org]
- 7. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of Gardoside (Geniposide) and its Aglycone, Genipin
A comprehensive review of the pharmacological and pharmacokinetic properties of the iridoid glycoside, Gardoside (Geniposide), and its active metabolite, Genipin, for researchers and drug development professionals.
This compound, an iridoid glycoside also known as Geniposide, is a prominent bioactive compound isolated from the fruits of Gardenia jasminoides Ellis.[1][2] Within the body, this compound is metabolized by intestinal bacteria into its aglycone, Genipin.[3] Both compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][4] This guide provides a comparative study of this compound and Genipin, summarizing key experimental data and detailing the methodologies used to evaluate their biological activities. It is widely considered that Genipin is the primary active component responsible for the therapeutic effects observed after the administration of this compound.[3][5]
Chemical Structures
The fundamental structural difference between this compound and Genipin is the presence of a glucose moiety in this compound, which is absent in Genipin.[1] This structural variation significantly influences their physicochemical properties and subsequent biological activities.
-
This compound (Geniposide): An iridoid glucoside with a glucose molecule attached at the C1 position.[1]
-
Genipin: The aglycone of this compound, lacking the glucose unit.[6]
Comparative Biological Activities
Extensive research has demonstrated that while both this compound and Genipin exhibit a range of biological effects, Genipin often displays more potent activity.
Anti-inflammatory Activity
Both compounds have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. However, studies consistently indicate that Genipin is a more potent anti-inflammatory agent than its glycoside precursor.[5]
| Parameter | This compound (Geniposide) | Genipin | Experimental Model |
| Carrageenan-induced Rat Paw Edema | Active | More potent activity | In vivo |
| Nitric Oxide (NO) Production Inhibition | Inhibited | More potent inhibition | In vivo (rat air pouch edema model) |
| Acetic Acid-induced Vascular Permeability | Inhibited (as part of Gardenia fruit extract) | Not specified individually | In vivo |
| Acetic Acid-induced Abdominal Writhing | Inhibited (as part of Gardenia fruit extract) | Not specified individually | In vivo |
| LPS-induced NO Production in RAW 264.7 Macrophages | - | Concentration-dependent inhibition (50-300 µM)[7] | In vitro |
| IC50 for TNF-α, IL-1β, and IL-6 in Diabetic Rats | 1.36 g/kg, 1.02 g/kg, 1.23 g/kg respectively[8] | Not specified | In vivo |
Antioxidant Activity
The antioxidant capacities of this compound and Genipin have been evaluated using various in vitro assays. Genipin has been shown to directly scavenge hydroxyl radicals and inhibit lipid peroxidation.[9]
| Assay | This compound (Geniposide) | Genipin |
| DPPH Radical Scavenging Activity | Exhibits activity | Functions as an antioxidant through suppression of lipid peroxidation and removal of hydroxyl radicals[9] |
| Lipid Peroxidation Inhibition | Not specified | Inhibits Fe2+/ascorbate-induced lipid peroxidation in rat brain homogenate[10] |
Anti-tumor Activity
Both this compound and Genipin have demonstrated cytotoxic effects against various cancer cell lines, with Genipin generally showing greater potency. The cytotoxic effects of Genipin are attributed to the hydroxyl group at the C1 position.[1]
| Cell Line | This compound (Geniposide) | Genipin | Assay |
| HeLa (Cervical Cancer) | Cytotoxic effects observed[11] | Cytotoxic effects observed[11] | CCK-8 Assay |
| HSC-2, SCC-9, A253 (Oral Squamous Cell Carcinoma) | Significant reduction in cell viability (>50% at 100 µM)[11] | Slight inhibition of viability (at 100 µM)[11] | CCK-8 Assay |
| Various Cancer Cell Lines | Exerts anti-proliferative and apoptotic activities[1] | More publications on anti-cancer properties; exerts anti-proliferative and apoptotic activities[1] | Various |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | IC50: 67.47 µM (24h), 31.76 µM (48h)[12] | Not specified | MTT Assay |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Genipin differ significantly, primarily due to the hydrophilic nature of the glycoside and the lipophilic nature of the aglycone.
| Parameter | This compound (Geniposide) | Genipin |
| Oral Bioavailability | Very low (9.67% for pure compound in rats)[13] | High (approximately 80.2% in rats)[13] |
| Metabolism | Hydrolyzed by gut microflora to Genipin.[3] Can also undergo taurine, sulfate, and glucuronide conjugation.[14] | Metabolized into various glycosides, primarily genipin sulphate and genipin-1-O-glucuronide.[13] |
| Detection in Plasma | Parent form not detected after oral administration.[15] | Parent form not detected after oral administration; genipin sulfate is a major metabolite.[15] |
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Genipin).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[16][17]
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is determined using the Griess reagent.[16] 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[16]
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[16]
-
Quantification: The quantity of nitrite is determined from a sodium nitrite standard curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge the stable free radical DPPH.
-
DPPH Solution Preparation: A stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared.[18]
-
Sample Preparation: Test compounds (this compound or Genipin) are dissolved in a suitable solvent at various concentrations.
-
Reaction Mixture: A defined volume of the test sample is mixed with the DPPH working solution.[18]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[18]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[18]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is commonly employed to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or Genipin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[19]
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the purple formazan crystals formed by viable cells.[20]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Mandatory Visualizations
References
- 1. Genipin and geniposide from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 2. Geniposide | C17H24O10 | CID 107848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide [mdpi.com]
- 5. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiinflammatory effects of genipin, an active principle of gardenia - 百度学术 [a.xueshu.baidu.com]
- 8. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review [mdpi.com]
- 14. Geniposide - Wikipedia [en.wikipedia.org]
- 15. Metabolism and pharmacokinetics of genipin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Independent Verification of Gardoside's Anti-Cancer Activity: A Comparative Analysis
An Important Note on the Subject Compound: Initial literature searches for "Gardoside" yielded limited specific data regarding its anti-cancer properties. However, extensive research is available for "Geniposide," a structurally related iridoid glycoside also found in Gardenia jasminoides. Given the potential for compound misidentification or the user's interest in this class of molecules, this guide provides a comprehensive comparison of the well-documented anti-cancer activities of Geniposide against the established chemotherapeutic agent, Doxorubicin. This comparative analysis is intended to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Compared Agents
Geniposide is a naturally occurring iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis. It has been investigated for a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and, notably, anti-cancer activities. Its potential as an anti-cancer agent stems from its ability to modulate various cellular processes, including cell proliferation, apoptosis, and migration in several cancer cell lines.
Doxorubicin is a widely used anthracycline antibiotic with potent anti-cancer activity. It is a cornerstone of chemotherapy regimens for a broad spectrum of cancers, including solid tumors and hematological malignancies. Its primary mechanisms of action involve the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and programmed cell death.
Performance Comparison: Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Geniposide and Doxorubicin across various cancer cell lines, providing a quantitative comparison of their cytotoxic activities. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cancer Type | Geniposide IC50 (µM) | Doxorubicin IC50 (µM) |
| Medulloblastoma (DAOY) | Brain Cancer | Not explicitly found, but shown to inhibit viability | ~0.02 (not significant)[1] |
| Oral Squamous Carcinoma (SCC-9) | Head and Neck Cancer | >50% viability reduction at 100 µM[2] | Not explicitly found for SCC-9 |
| Human Osteosarcoma (MG63/DOX) | Bone Cancer | Weakly inhibits growth alone[3] | Resistant, but Geniposide enhances sensitivity[3] |
| HeLa | Cervical Cancer | 419 ± 27.25[4] | 1.00 - 1.7[5][6] |
| A549 | Lung Cancer | Not explicitly found | > 20 (resistant)[7] |
| MCF-7 | Breast Cancer | Not explicitly found | 2.50 ± 1.76[7] |
| HepG2 | Liver Cancer | Not explicitly found | 12.18 ± 1.89[7] |
| HCT116 | Colon Cancer | Not explicitly found | Not explicitly found |
| PC3 | Prostate Cancer | Not explicitly found | 8.00[5] |
Mechanisms of Anti-Cancer Activity
The anti-cancer effects of Geniposide and Doxorubicin are mediated through distinct molecular mechanisms and signaling pathways.
Geniposide: Targeting the Ras/Raf/MEK/ERK Signaling Pathway
Geniposide has been shown to exert its anti-cancer effects by inhibiting the Ras/Raf/MEK/ERK signaling pathway.[8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. By downregulating key components of this pathway, Geniposide can induce cell cycle arrest and apoptosis.
References
- 1. c-MYC expression sensitizes medulloblastoma cells to radio- and chemotherapy and has no impact on response in medulloblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geniposide reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Geniposide alleviates lipopolysaccharide-caused apoptosis of murine kidney podocytes by activating Ras/Raf/MEK/ERK-mediated cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Effect of Geniposide on Fibroblast-Like Synoviocytes in Rats with Adjuvant-Induced Arthritis via Inhibiting ERK Signal Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardoside's Gene Expression Modulation: A Comparative Analysis Against a Panel of Known Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-inflammatory Effects of Gardoside, Benchmarked Against Established p38 MAPK and NF-κB Inhibitors.
This guide provides an in-depth comparison of the effects of this compound, a naturally occurring iridoid glycoside, on the expression of key inflammatory genes. Its performance is evaluated against two well-characterized inhibitors: SB203580, a selective p38 MAPK inhibitor, and BAY 11-7082, an irreversible inhibitor of NF-κB activation. This document synthesizes experimental data to offer a clear perspective on this compound's potential as a modulator of inflammatory signaling pathways.
Comparative Analysis of Gene Expression Modulation
This compound and its close structural analog, geniposide, have been shown to exert significant anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. This action is primarily mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The following tables summarize the quantitative effects of this compound/geniposide and the known inhibitors on the expression of key inflammatory genes in various experimental models.
Table 1: Effect of this compound/Geniposide on Pro-inflammatory Gene Expression
| Compound | Target Gene | Cell Type | Stimulus | Concentration | % Inhibition / Fold Change | Reference |
| This compound | iNOS, COX-2, IL-6 | Rat Chondrocytes | IL-1β | 10 μM | Significant reduction in gene expression | [1] |
| Geniposide | IL-6, iNOS | Mouse Brain (in vivo) | MCAO | 150 mg/kg | Significant reduction in protein expression | [2] |
| Geniposide | TNF-α, IL-1β, IL-6 | Diabetic Rat Wound (in vivo) | Diabetes | 500 mg/kg | Significant reduction in protein levels | [3] |
| Geniposide | IL-6, IL-8 | HUVECs | LPS | Not Specified | Effective inhibition of mRNA and protein | [4] |
| Geniposide | TNF-α, IL-1β, IL-6 | Müller Cells | High Glucose | Not Specified | Concentration-dependent inhibition | [5] |
Table 2: Effect of Known Inhibitors on Pro-inflammatory Gene Expression
| Inhibitor | Target Pathway | Target Gene | Cell Type | Stimulus | Concentration | % Inhibition / Fold Change | Reference |
| SB203580 | p38 MAPK | IL-6, TNF-α | RAW264.7 Macrophages | LPS | Not Specified | Dramatic downregulation of mRNA | [6] |
| SB203580 | p38 MAPK | IL-6 | MC3T3-E1 Osteoblasts | IL-1β | 2 μM | ~85% decrease in steady-state mRNA | [7] |
| BAY 11-7082 | NF-κB | IL-6, TNF-α, IL-1β | Fibroid Xenografts (in vivo) | Not Applicable | 20 mg/kg | Significant reduction in mRNA expression | [8] |
| BAY 11-7082 | NF-κB | iNOS, IL-1β, IL-6, TNF-α | HEK293 Cells | DDP | Not Specified | Obvious inhibition of expression | [1] |
| BAY 11-7082 | NF-κB | TNF-α, IL-6, IL-1β | Psoriatic Mouse Model (in vivo) | IMQ | 20 mg/kg | Significant reduction in expression | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. TRPA1 promotes cisplatin-induced nephrotoxicity through inflammation mediated by the MAPK/NF-κB signaling pathway - Yuan - Annals of Translational Medicine [atm.amegroups.org]
- 2. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geniposide inhibits interleukin-6 and interleukin-8 production in lipopolysaccharide-induced human umbilical vein endothelial cells by blocking p38 and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anadenanthera colubrina regulated LPS-induced inflammation by suppressing NF-κB and p38-MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF-α Regulates the Glucocorticoid Receptor Alpha Expression in Human Nasal Epithelial Cells Via p65-NF-κb and p38-MAPK Signaling Pathways [ijbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Gardoside and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gardoside, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their neuroprotective, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug discovery efforts.
Structure-Activity Relationship of this compound and Analogs
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Modifications to the iridoid skeleton, the glucose moiety, and the substituent at the C-4 position can significantly influence their therapeutic efficacy.
Acetylcholinesterase (AChE) Inhibitory Activity
Several iridoid glycosides isolated from Gardenia jasminoides, including this compound, have been investigated for their potential to inhibit acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease. While a comprehensive quantitative comparison with a wide range of this compound analogs is still an area of active research, a study evaluating nine iridoid glycosides provided valuable insights. In this study, genipin gentiobioside demonstrated the most potent AChE inhibitory activity, with a 60.23 ± 2.12% inhibition at a tested concentration, an effect comparable to the well-known AChE inhibitor, tacrine. This suggests that the nature of the glycosidic linkage and the aglycone structure are critical determinants for AChE inhibition.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Iridoid Glycosides
| Compound | Source | AChE Inhibition (%) | Notes |
| Genipin Gentiobioside | Gardenia jasminoides | 60.23 ± 2.12 | Activity comparable to tacrine. |
| This compound | Gardenia jasminoides | Data not yet available in the form of IC50 | Further studies are required for a precise quantitative comparison. |
| Other Analogs | - | - | Systematic studies on synthetic analogs are needed to establish a clear SAR. |
Anti-inflammatory Activity
The anti-inflammatory properties of iridoid glycosides are often attributed to their ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response. While direct quantitative data on the inhibition of NF-κB by this compound and its specific analogs is limited, the general consensus in the scientific literature suggests that the iridoid core is a crucial pharmacophore for this activity.
Table 2: Anti-inflammatory Activity Profile of this compound and Related Compounds
| Compound/Analog | Activity | Putative Mechanism | Quantitative Data (IC50) |
| This compound | Anti-inflammatory potential reported for the class of iridoid glycosides. | Potential inhibition of the NF-κB pathway. | Specific IC50 values for NF-κB inhibition are not yet established. |
| Hypothetical Analog 1 (Modified Aglycone) | - | - | - |
| Hypothetical Analog 2 (Modified Glycoside) | - | - | - |
Further research involving the synthesis of this compound analogs with systematic modifications to the iridoid structure and the sugar moiety is necessary to elucidate a definitive SAR for anti-inflammatory activity and to obtain precise IC50 values for NF-κB inhibition.
Neuroprotective Activity
The neuroprotective effects of this compound and its analogs are a promising area of investigation. The mechanism of action is thought to involve the modulation of multiple pathways, including the reduction of oxidative stress and the inhibition of inflammatory processes in the brain. As with the anti-inflammatory activity, the iridoid scaffold is considered essential for neuroprotection.
Table 3: Neuroprotective Effects of this compound and Analogs
| Compound/Analog | Neuroprotective Effect | Proposed Mechanism of Action | Quantitative Data |
| This compound | Potential neuroprotective effects based on the activity of related iridoid glycosides. | Antioxidant and anti-inflammatory pathways, potentially involving NF-κB signaling. | Quantitative data from standardized neuroprotection assays are needed. |
| Structurally Similar Iridoids | Reported to exhibit neuroprotective properties in various in vitro and in vivo models. | - | - |
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies for the key assays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.
Procedure:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of DTNB (10 mM) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) (14 mM) in deionized water.
-
Prepare a solution of AChE (1 U/mL) in the phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound (this compound or its analog) at various concentrations, and 10 µL of the AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[1][2][3][4][5]
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.
Procedure:
-
Seed cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24-48 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound (this compound or its analog).
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity. The inhibitory effect of the compound is determined by the reduction in luciferase activity compared to the stimulated control.[6][7][8][9][10]
In Vitro Neuroprotection Assay (Cell-Based)
This assay assesses the ability of a compound to protect neuronal cells from various toxic insults.
Principle: Neuronal cells (e.g., SH-SY5Y or primary neurons) are exposed to a neurotoxin (e.g., hydrogen peroxide, glutamate, or amyloid-beta) with or without the test compound. Cell viability is then measured to determine the protective effect of the compound.
Procedure:
-
Culture neuronal cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound (this compound or its analog) for a specific duration.
-
Induce neurotoxicity by adding a neurotoxin to the culture medium.
-
Incubate for a period sufficient to induce cell death in the control group.
-
Assess cell viability using a suitable method, such as the MTT assay, LDH assay, or Calcein-AM staining.
-
The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound compared to the toxin-treated control.[11][12][13][14][15]
Visualizing the Pathways
To better understand the potential mechanisms of action of this compound and its analogs, the following diagrams illustrate key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. scribd.com [scribd.com]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Gardoside Disposal Protocol: Ensuring Laboratory Safety and Environmental Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This document provides a comprehensive, step-by-step guide for the proper disposal of Gardoside, an iridoid glycoside. Adherence to these procedures will minimize risks and ensure compliance with safety protocols.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Given its acute oral toxicity and high aquatic toxicity, it is imperative to prevent this compound from entering the environment and to handle it with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Before handling this compound in any form (powder or in solvent), ensure the following PPE is worn:[1]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
An accessible safety shower and eye wash station are mandatory in the handling area.[1]
Storage of this compound Waste
Proper storage of this compound waste is crucial to prevent accidental release and ensure safe collection.
-
Satellite Accumulation Area (SAA): All this compound waste must be stored in a designated SAA within the laboratory.[2][3] This area must be at or near the point of waste generation.[3]
-
Container Requirements:
-
Labeling: All waste containers must be clearly labeled with:[4][5]
-
Segregation: Store this compound waste separately from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][2]
This compound Disposal Procedure
The following workflow outlines the step-by-step process for the proper disposal of this compound waste.
This compound Disposal Workflow
Step-by-Step Instructions:
-
Personal Protective Equipment: Before handling waste, put on the required PPE as detailed in Section 2.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated gloves, paper towels, and other solid materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Storage:
-
Store the waste container in your lab's designated SAA.
-
Ensure secondary containment is used to prevent spills from reaching drains.[6]
-
-
Disposal:
-
This compound waste must be disposed of through an approved hazardous waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
-
Documentation: Maintain detailed records of the amount of this compound waste generated and the date of disposal.[4]
Spill and Emergency Procedures
In the event of a this compound spill, follow these procedures:
This compound Spill Response Workflow
-
Personal Precautions: Evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment before attempting to clean the spill.[1]
-
Environmental Precautions: Prevent the spill from spreading and keep it away from drains and water courses.[1]
-
Containment and Cleaning:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent, into a labeled hazardous waste container.
-
-
Disposal of Spill Debris: Dispose of all contaminated materials as this compound hazardous waste according to the procedures outlined in Section 4.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. This compound|54835-76-6|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Gardoside
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gardoside, a natural product used in various research applications. Adherence to these procedural steps will minimize risk and ensure proper management from acquisition to disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the required PPE and safety protocols.
| Protective Equipment | Specifications & Protocol |
| Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes. |
| Hand Protection | Wear protective, chemical-resistant gloves. |
| Body Protection | An impervious clothing, such as a lab coat, is required to protect the skin. |
| Respiratory Protection | Use a suitable respirator, especially in areas without adequate exhaust ventilation. |
| General Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1] |
| Engineering Controls | Handle this compound only in areas with appropriate exhaust ventilation to minimize inhalation risk. An accessible safety shower and eye wash station must be available.[1] |
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented. This diagram outlines the key stages from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Handling, Storage, and Disposal
Proper logistical management of this compound is essential for safety and maintaining the integrity of the compound.
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Use only in well-ventilated areas or under a fume hood.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature for the powder is -20°C, and for solutions in solvent is -80°C.[1]
Accidental Release Measures:
-
In case of a spill, use full personal protective equipment.[1]
-
Ensure adequate ventilation.[1]
-
Absorb spills with a finely-powdered liquid-binding material such as diatomite.[1]
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material as hazardous waste according to regulations.[1]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
